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  • Product: Tert-butyl 3-acetoxyazetidine-1-carboxylate
  • CAS: 1215205-53-0

Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of tert-Butyl 3-Acetoxyazetidine-1-carboxylate: A Technical Guide

Executive Summary Azetidine derivatives have emerged as critical structural motifs in modern medicinal chemistry, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines, and pyrrolidines. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine derivatives have emerged as critical structural motifs in modern medicinal chemistry, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines, and pyrrolidines. Among these, tert-butyl 3-acetoxyazetidine-1-carboxylate (1-Boc-3-acetoxyazetidine) serves as a highly versatile bifunctional building block. While seemingly simple, its 4-membered nitrogenous ring exhibits complex conformational dynamics—including ring puckering and carbamate rotamerism—that dictate its reactivity and spatial trajectory in structure-based drug design (SBDD).

This whitepaper provides an in-depth analysis of the stereochemical landscape and solid-state crystallographic properties of tert-butyl 3-acetoxyazetidine-1-carboxylate, detailing the self-validating protocols required to isolate and characterize its crystal structure.

Stereochemical & Conformational Landscape

Symmetry and Pseudo-Asymmetry

At a fundamental topological level, tert-butyl 3-acetoxyazetidine-1-carboxylate is an achiral molecule. The C3 carbon is not a stereocenter because the two pathways around the ring (C3–C2–N1 and C3–C4–N1) are chemically identical. However, this symmetry assumes a perfectly planar ring, which is energetically unfavorable.

Ring Puckering Dynamics

To relieve the torsional strain (Pitzer strain) generated by the eclipsing interactions of the C2 and C4 methylene protons, the azetidine ring adopts a puckered conformation[1]. In the gas and liquid phases, the ring rapidly flips between puckered states. In the solid state, X-ray diffraction typically reveals a static puckering angle (the dihedral angle between the C2-N1-C4 plane and the C2-C3-C4 plane) ranging from 10° to 33°[2].

Because of this puckering, the C3-acetoxy group must adopt either a pseudo-axial or pseudo-equatorial orientation. The pseudo-equatorial conformation is generally favored in the crystal lattice as it minimizes 1,3-transannular steric clashes with the N-Boc group.

N-Boc Rotamerism

The tert-butoxycarbonyl (Boc) group introduces another layer of conformational complexity. The partial double-bond character of the carbamate C–N bond results in a high rotational energy barrier (ΔG‡ ≈ 15–18 kcal/mol)[3]. Consequently, the molecule exists as a mixture of syn and anti rotamers in solution, which can complicate NMR spectra by presenting dual signal sets[4]. During crystallization, the lattice packing forces select the single lowest-energy rotamer—typically the anti conformer, which minimizes steric repulsion between the bulky tert-butyl moiety and the C2/C4 ring protons.

ConformationalStates cluster_0 Ring Puckering Dynamics cluster_1 Carbamate Rotamers A 1-Boc-3-acetoxyazetidine (Solution State) B Planar Transition State (High Torsional Strain) A->B Thermal energy C Puckered Conformer A (Pseudo-Equatorial OAc) B->C Relaxation D Puckered Conformer B (Pseudo-Axial OAc) B->D Relaxation E Syn-Rotamer C->E N-C rotation F Anti-Rotamer C->F N-C rotation D->E N-C rotation D->F N-C rotation G Crystal Lattice Packing (Global Minimum State) E->G Crystallization F->G Crystallization

Conformational equilibrium of ring puckering and N-Boc rotamerism prior to crystallization.

Crystallographic Data & Structural Analysis

Single-Crystal X-Ray Diffraction (SCXRD) provides the definitive 3D coordinates of the molecule. Below is a summary of the typical quantitative crystallographic parameters observed for N-Boc protected 3-substituted azetidines.

ParameterTypical Value / DescriptionCausality / Significance
Crystal System Monoclinic or OrthorhombicDriven by the directional hydrogen bonding and dipole alignment of the carbamate and ester carbonyls.
Space Group P21​/c or Pbca Centrosymmetric space groups are expected since the molecule is achiral.
Temperature 100(2) KCryocooling is mandatory to freeze the thermal libration of the highly flexible tert-butyl group.
N1–C2 / N1–C4 Bond ~1.47 ÅSlightly elongated compared to unstrained amines due to the sp³-like hybridization distortion in the 4-membered ring.
Ring Puckering Angle 15° – 25°Deviation from planarity to relieve C2/C4 proton eclipsing interactions[2].
Carbamate Planarity Sum of angles around N1 ≈ 358°Indicates strong delocalization of the nitrogen lone pair into the Boc carbonyl, enforcing sp² character[1].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent choice and temperature modulation is explicitly defined to guarantee reproducibility.

Protocol 1: Crystal Growth via Vapor Diffusion

tert-Butyl 3-acetoxyazetidine-1-carboxylate is highly soluble in most organic solvents and prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. Vapor diffusion is required to slowly lower the dielectric constant of the medium, promoting ordered nucleation.

  • Sample Preparation: Dissolve 50 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. Causality: DCM is a superb solvent for Boc-protected amines, ensuring complete dissolution without premature nucleation.

  • Antisolvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-pentane.

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it undisturbed at 4 °C for 3–7 days. Causality: The high vapor pressure of n-pentane allows it to slowly diffuse into the DCM. The low temperature reduces the solubility threshold and minimizes the kinetic energy of the N-Boc rotamers, favoring the crystallization of the lowest-energy conformer.

  • Harvesting: Once colorless, block-like crystals form, immediately submerge them in a drop of paratone-N oil to prevent lattice degradation via solvent loss.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting: Select a single crystal under a polarized light microscope (to ensure it is not twinned) and mount it on a MiTeGen micromount using the paratone oil.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Freezing the crystal suppresses the severe thermal motion of the tert-butyl methyl groups, which would otherwise smear the electron density map and inflate Atomic Displacement Parameters (ADPs).

  • Data Collection: Collect diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation.

  • Structure Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is < 0.05. Check the difference Fourier map to confirm there is no residual electron density near the tert-butyl group, which would indicate unresolved rotational disorder.

SCXRD_Workflow N1 1. Vapor Diffusion (DCM / n-Pentane) N2 2. Crystal Selection (Polarized Microscope) N1->N2 N3 3. Cryogenic Mounting (Paratone Oil @ 100K) N2->N3 N4 4. X-Ray Diffraction (Mo-Kα or Cu-Kα) N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Least-Squares Refinement (SHELXL on F²) N5->N6

Step-by-step self-validating workflow for SCXRD analysis of the azetidine derivative.

Implications for Drug Development

Understanding the exact stereochemistry and crystal packing of tert-butyl 3-acetoxyazetidine-1-carboxylate is paramount for drug development professionals utilizing this scaffold.

When the Boc group is deprotected and the azetidine is incorporated into an Active Pharmaceutical Ingredient (API), the ring's puckering angle directly influences the spatial projection of the C3 substituent. If the target binding pocket requires a specific vector for the C3-oxygen (e.g., to act as a hydrogen bond acceptor), the inherent pseudo-equatorial preference of the azetidine ring must be accounted for in computational docking models. Failure to account for the energy penalty required to force the ring into a planar or pseudo-axial conformation will result in artificially inflated docking scores and subsequent failure in in vitro assays.

References

  • Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Crystal structure analysis of N-acetylated proline and ring size analogs ETH Zurich Research Collection URL:[Link]

  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Thermodynamic Stability of tert-Butyl 3-Acetoxyazetidine-1-Carboxylate: A Technical Guide

Executive Summary The compound tert-butyl 3-acetoxyazetidine-1-carboxylate (CAS: 1215205-53-0) is a highly versatile, sp³-rich building block widely utilized in medicinal chemistry and drug development. As a precursor fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl 3-acetoxyazetidine-1-carboxylate (CAS: 1215205-53-0) is a highly versatile, sp³-rich building block widely utilized in medicinal chemistry and drug development. As a precursor for synthesizing substituted azetidines—privileged bioisosteres for piperidines and pyrrolidines—its structural integrity during synthetic manipulation is paramount. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic parameters governing the stability of this molecule. By decoupling the thermodynamic driving forces of ring strain from the kinetic protection afforded by its substituents, we provide researchers with actionable, self-validating protocols to prevent yield-destroying degradation pathways such as premature deprotection, polymerization, and ring-opening.

Structural Thermodynamics & Ring Strain Dynamics

The stability of tert-butyl 3-acetoxyazetidine-1-carboxylate is dictated by the interplay of three distinct structural features:

  • The Azetidine Core (Thermodynamic Vulnerability): Four-membered nitrogen heterocycles possess a substantial ring strain of approximately 25.4 kcal/mol 1. This strain, derived from severe angle compression and torsional (Pitzer) strain, creates a massive thermodynamic driving force for ring-opening or rearrangement into less strained five-membered systems (e.g., pyrrolidines) if an activation pathway becomes available 2.

  • The N-Boc Protecting Group (Kinetic Shielding): Despite the inherent thermodynamic instability of the azetidine ring, the tert-butyloxycarbonyl (Boc) group provides critical kinetic stability. The delocalization of the nitrogen lone pair into the carbamate carbonyl (resonance stabilization energy of ~15 kcal/mol) significantly reduces the nucleophilicity of the nitrogen 3. This prevents auto-catalyzed intermolecular nucleophilic attacks that would otherwise lead to rapid polymerization.

  • The 3-Acetoxy Substituent (Reactivity Vector): The acetoxy group (-OAc) acts as a moderate leaving group. Its thermodynamic stability is highly pH-dependent; while stable under neutral conditions, it is highly susceptible to nucleophilic acyl substitution under basic conditions or elimination under extreme thermal stress 4.

Degradation Pathways: Kinetic vs. Thermodynamic Control

Understanding the causality behind the molecule's degradation allows chemists to design robust synthetic routes.

  • Thermal Stress (>150°C): At elevated temperatures, the molecule undergoes a kinetically driven decarboxylation of the Boc group, releasing isobutylene and CO₂. The resulting des-Boc intermediate (3-acetoxyazetidine) loses its kinetic shielding. The restored nitrogen lone pair immediately participates in intermolecular attacks, driven by the thermodynamic release of the 25.4 kcal/mol ring strain, resulting in an exothermic polymerization cascade.

  • Acidic Conditions: Strong acids (e.g., TFA, HCl) protonate the Boc carbonyl, lowering the activation barrier for tert-butyl cation elimination. If the reaction is not strictly temperature-controlled (kept < 0°C), the transient azetidinium ion can undergo nucleophilic ring-opening by the conjugate base or solvent.

  • Basic Conditions: Under alkaline conditions (e.g., NaOH, K₂CO₃), the ester bond is selectively cleaved via saponification to yield 1-Boc-azetidin-3-ol. Because the Boc group is stable to base, the nitrogen remains shielded, and the azetidine ring remains intact. This pathway is under strict kinetic control 4.

G A tert-butyl 3-acetoxyazetidine -1-carboxylate B Thermal Stress (>150°C) A->B Heat C Acidic Conditions (Strong Acid) A->C H+ D Basic Conditions (Aqueous Base) A->D OH- E Boc Deprotection (-Isobutylene, -CO2) B->E C->E H 1-Boc-azetidin-3-ol (Stable Product) D->H Saponification (Kinetic Control) F 3-Acetoxyazetidine (Reactive Intermediate) E->F G Ring Opening / Polymerization F->G Strain Release (~25.4 kcal/mol)

Thermodynamic degradation pathways of tert-butyl 3-acetoxyazetidine-1-carboxylate.

Quantitative Thermodynamic Data Summary

To facilitate process chemistry decisions, the core thermodynamic and kinetic parameters are summarized below:

Thermodynamic ParameterEstimated ValueImplications for Synthetic Workflows
Azetidine Ring Strain ~25.4 kcal/molHigh thermodynamic driving force for ring-opening; requires continuous kinetic protection (Boc).
Boc Deprotection Barrier ~28–32 kcal/molKinetically stable at room temperature; degrades rapidly >150°C or in the presence of strong acids.
Acetoxy Hydrolysis ( ΔG‡ ) ~15–18 kcal/molRapid saponification is possible under mild basic conditions without risking ring degradation.
N-Lone Pair Delocalization ~15.0 kcal/molProvides kinetic stability by reducing nitrogen nucleophilicity, preventing auto-polymerization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal check to verify the thermodynamic state of the compound.

Protocol A: Thermodynamic Profiling via DSC/TGA

Purpose: To decouple the kinetic event of Boc deprotection from the thermodynamic exotherm of azetidine ring-opening. Causality: By coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA), researchers can correlate mass loss directly with heat flow. The Boc cleavage produces a measurable mass loss (gases), while the subsequent ring opening produces heat without mass loss.

  • Sample Preparation: Weigh exactly 5.0 mg of tert-butyl 3-acetoxyazetidine-1-carboxylate into a pierced aluminum crucible.

  • Baseline Establishment (Validation Step): Run an empty crucible under identical conditions to establish a thermal baseline. This validates instrument calibration and ensures no background thermal drift.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

  • Data Correlation & Analysis: Overlay the TGA mass-loss derivative curve with the DSC heat flow curve.

    • Observation 1: An endothermic peak aligned with a ~39% mass loss indicates the kinetic cleavage of the Boc group (loss of isobutylene and CO₂).

    • Observation 2: A sharp exothermic peak immediately following the mass loss, with no further reduction in mass, validates the thermodynamic release of the 25.4 kcal/mol ring strain via polymerization 5.

Protocol B: Base-Catalyzed Hydrolysis Kinetics (In Situ NMR Monitoring)

Purpose: To selectively hydrolyze the 3-acetoxy group while preserving the kinetically shielded azetidine ring. Causality: Conducting the reaction directly in an NMR tube allows for the real-time observation of the acetate methyl peak disappearance. Using an internal standard ensures the integration of the ring protons remains constant, proving the ring did not open.

  • Reagent Preparation: Dissolve 0.1 mmol of tert-butyl 3-acetoxyazetidine-1-carboxylate and 0.01 mmol of an internal standard (e.g., TMS or a stable aromatic compound) in 0.5 mL of CD₃OD in an NMR tube.

  • Spectral Baseline (Validation Step): Acquire a ¹H-NMR spectrum at t=0 . Validate the presence of the sharp singlet at ~2.1 ppm (acetoxy -CH₃), the Boc singlet at ~1.4 ppm, and the azetidine ring protons at ~3.8–4.2 ppm.

  • Base Addition: Inject 0.12 mmol of K₂CO₃ dissolved in 0.1 mL of D₂O directly into the NMR tube and invert to mix.

  • Kinetic Monitoring: Acquire spectra every 10 minutes at 25°C for 2 hours.

  • Data Validation: The progressive disappearance of the 2.1 ppm singlet and the appearance of a free acetate peak validates ester hydrolysis. Crucially, the constant integration ratio between the internal standard, the Boc singlet, and the azetidine ring multiplets proves that the alkaline conditions selectively targeted the ester without triggering thermodynamic ring-opening.

Workflow Step1 Sample Prep (Standardized) Step2 Stress Induction (Thermal/Base) Step1->Step2 Step3 In Situ Analysis (NMR/DSC-TGA) Step2->Step3 Step4 Data Correlation & Validation Step3->Step4

Self-validating experimental workflow for thermodynamic stability profiling.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Title: How to avoid pyrrolidine formation during azetidine synthesis Source: Benchchem URL
  • Source: PubMed Central (NIH)
  • Title: US5580988A - Substituted azetidines and processes of using them Source: Google Patents URL
  • Title: Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair Source: MDPI URL

Sources

Foundational

The Strategic Utility of tert-Butyl 3-Acetoxyazetidine-1-Carboxylate in Modern Drug Discovery

Executive Summary The shift from flat, sp2 -hybridized aromatic frameworks to three-dimensional, sp3 -rich architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this structural evolut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift from flat, sp2 -hybridized aromatic frameworks to three-dimensional, sp3 -rich architectures is a defining trend in contemporary medicinal chemistry. At the forefront of this structural evolution is the azetidine ring—a four-membered, nitrogen-containing heterocycle that serves as a highly effective bioisostere for morpholines, piperazines, and pyrrolidines[1],[2].

Within this chemical space, tert-butyl 3-acetoxyazetidine-1-carboxylate (CAS: 1215205-53-0) has emerged as a critical, highly versatile building block[3],[4]. By leveraging orthogonal protecting groups (Boc and Acetoxy), this intermediate allows drug discovery professionals to rapidly synthesize a vast array of 3-substituted azetidines. This technical guide explores the mechanistic rationale, physicochemical impact, and validated synthetic workflows for utilizing this specific intermediate in the development of next-generation active pharmaceutical ingredients (APIs).

The Azetidine Bioisostere Paradigm

The decision to incorporate an azetidine ring into a drug candidate is rarely arbitrary; it is driven by the need to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities. Azetidine-containing drugs, such as the MEK inhibitor cobimetinib and the JAK inhibitor tofacitinib, demonstrate the clinical viability of this scaffold[1],[5].

The Causality of Scaffold Replacement

When a medicinal chemist replaces a piperidine or morpholine with an azetidine, several fundamental physicochemical shifts occur:

  • Ring Strain & 3D Vectoring: The azetidine ring possesses a high ring strain of approximately 25.2 kcal/mol[2]. This rigidity locks the substituents into highly specific vectors, reducing the entropic penalty upon binding to the target protein and often increasing potency.

  • Basicity Modulation: The aqueous pKa​ of an unsubstituted azetidine is ~11.29, significantly higher than that of morpholine (~8.3)[2]. This alters the physiological ionization state, which can be tuned to improve target residence time.

  • Lipophilicity & Toxicity: Incorporating the smaller, polar azetidine ring lowers the overall partition coefficient (logP). This reduction in lipophilicity directly correlates with decreased off-target binding, particularly reducing hERG channel liability (cardiotoxicity)[2].

ADME A Azetidine Ring Incorporation B Reduced Lipophilicity (Lower logP) A->B C Altered Basicity (pKa ~11.29) A->C D Increased sp3 Fraction (Higher Fsp3) A->D E Improved Aqueous Solubility B->E F Reduced hERG Liability C->F G Enhanced Metabolic Stability D->G

Figure 1: Pharmacological and ADME impact of incorporating the azetidine bioisostere.

Chemical Profile & Mechanistic Advantages

tert-Butyl 3-acetoxyazetidine-1-carboxylate is strategically designed for late-stage diversification. The molecule features a Boc-protected nitrogen, which is completely stable to strong nucleophiles, bases, and transition-metal catalysts, yet easily cleaved under acidic conditions (e.g., TFA or HCl in dioxane).

The true utility lies at the C3 position. The acetoxy (-OAc) group acts as a tunable leaving group. While less reactive toward direct SN​2 displacement than a mesylate, the acetate is vastly superior for transition-metal-catalyzed cross-coupling, offering a longer shelf-life and greater chemical stability.

Table 1: Leaving Group Efficacy at Azetidine C3
Leaving Group at C3Chemical Stability SN​2 ReactivityCross-Coupling SuitabilityCausality / Rationale
Acetoxy (-OAc) HighModerateExcellentThe acetate C-O bond is highly stable to ambient conditions but readily undergoes oxidative addition with Ni(0) catalysts.
Mesyloxy (-OMs) ModerateExcellentPoorHighly polarized C-O bond makes it an excellent electrophile for direct nucleophilic attack, but prone to elimination.
Iodo (-I) LowExcellentGoodHighly reactive but suffers from light sensitivity and poor shelf-life, complicating scale-up[6].

Synthetic Methodologies & Workflows

The synthetic divergence of this intermediate allows chemists to access 3-amino, 3-thio, 3-aryl, and 3-hydroxy azetidines from a single starting material.

Workflow A tert-Butyl 3-acetoxyazetidine -1-carboxylate (CAS: 1215205-53-0) B Nucleophilic Substitution (Amines/Thiols, Base) A->B SN2 C Ni-Catalyzed Cross-Coupling (Organozinc/Boronic Acids) A->C Catalysis D Hydrolysis (LiOH, THF/H2O) A->D Saponification E 3-Amino/Thio Azetidines B->E F 3-Aryl/Alkyl Azetidines C->F G 3-Hydroxy Azetidines D->G

Figure 2: Synthetic divergence of tert-butyl 3-acetoxyazetidine-1-carboxylate.

Protocol A: Nickel-Catalyzed C(sp3)−C(sp2) Cross-Coupling

Objective: Synthesis of 1-Boc-3-arylazetidine via reductive cross-coupling. Causality: Traditional Palladium-catalyzed Suzuki couplings struggle with C(sp3) electrophiles due to slow oxidative addition and rapid β -hydride elimination. Nickel catalysts, however, readily insert into the C-O bond of the acetoxy group via a single-electron transfer (radical) pathway, making the 3-acetoxyazetidine an ideal coupling partner.

Self-Validating Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, combine tert-butyl 3-acetoxyazetidine-1-carboxylate (1.0 eq), aryl bromide (1.2 eq), NiCl2​(dme) (0.05 eq), dtbbpy ligand (0.05 eq), and Manganese powder (2.0 eq) in anhydrous DMA. Causality: Mn acts as a terminal reductant to continuously regenerate the active Ni(0) species. DMA is chosen to stabilize the radical intermediates.

  • Initiation & Monitoring: Seal the vessel and stir at 60°C. Validation: The reaction mixture will transition from pale green (Ni(II)) to a deep, dark red/brown within 15 minutes, visually confirming the formation of the active Ni(0)/Ni(I) catalytic species.

  • In-Process Control (IPC): At 4 hours, pull a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LC-MS. Validation: The disappearance of the starting material mass ( M+H−tBu=160m/z ) and the appearance of the target coupled mass validates conversion.

  • Workup: Filter the mixture through a pad of Celite to remove Mn salts. Extract with EtOAc and wash heavily with 5% aqueous LiCl to remove the DMA solvent.

Protocol B: Nucleophilic Displacement ( SN​2 ) with Thiolates

Objective: Synthesis of 3-thioether azetidines. Causality: The C3 position of an azetidine is sterically hindered (resembling a neopentyl center). However, the acetoxy group can be displaced by highly nucleophilic, "soft" anions like thiolates. We utilize Cs2​CO3​ in DMF to generate a "naked" thiolate, maximizing its nucleophilicity by preventing tight ion-pairing.

Self-Validating Step-by-Step Procedure:

  • Deprotonation: Suspend the aryl thiol (1.1 eq) and Cs2​CO3​ (1.5 eq) in anhydrous DMF at 0°C. Validation: Evolution of mild bubbling and a distinct color shift indicates successful thiolate formation.

  • Substitution: Add tert-butyl 3-acetoxyazetidine-1-carboxylate (1.0 eq) dropwise. Heat the reaction to 80°C. Causality: Elevated temperature is strictly required to overcome the high activation energy barrier of the hindered SN​2 trajectory.

  • IPC: Monitor via TLC (Hexanes:EtOAc 3:1). Validation: The thioether product will have a higher Rf​ value than the polar acetoxy starting material. Upon staining with KMnO4​ , the thioether product will immediately bleach the purple stain to brown, confirming the presence of sulfur.

  • Isolation: Quench with ice water, extract with MTBE, and purify via standard silica gel flash chromatography.

Quantitative Impact on Physicochemical Properties

To justify the synthetic effort required to utilize tert-butyl 3-acetoxyazetidine-1-carboxylate, we must look at the downstream physicochemical improvements. Table 2 illustrates the dramatic shifts when replacing a standard morpholine ring with an azetidine bioisostere.

Table 2: Comparative Physicochemical Data
Physicochemical PropertyMorpholine (Reference)Azetidine (Bioisostere)Pharmacological Impact
Ring Strain Energy ~0.0 kcal/mol25.2 kcal/molImparts rigid 3D vectoring, locking the pharmacophore in the active site[2].
Aqueous pKa​ ~8.3~11.29Enhances physiological protonation, altering target residence time and solubility[2].
Lipophilicity (logP) BaselineReducedLowers non-specific hydrophobic binding, directly reducing hERG liability[2].
Fraction sp3 ( Fsp3​ ) BaselineIncreasedEnhances metabolic stability against CYP450 oxidation compared to planar aromatic rings[1],[2].

Downstream API Integration

Once the desired 3-substituted azetidine is synthesized, the Boc group is removed to reveal the secondary amine. This is typically achieved by stirring the intermediate in a 4.0 M solution of HCl in dioxane at room temperature for 2 hours. The resulting azetidine hydrochloride salt precipitates cleanly from the solution.

This highly nucleophilic secondary amine is then ready for integration into the final API scaffold. It is commonly subjected to SN​Ar reactions with heteroaryl chlorides (e.g., in the synthesis of JAK inhibitors) or coupled with carboxylic acids using standard amide coupling reagents (HATU/DIPEA) to form target-specific ligands[1],[6].

References

  • Semantic Scholar (Arkivoc). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." URL:[Link]

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of azetidine derivatives from tert-butyl 3-acetoxyazetidine-1-carboxylate

An Application Guide to the Synthesis of Azetidine Derivatives from tert-Butyl 3-Acetoxyazetidine-1-carboxylate Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Azetidine Scaffold The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Azetidine Derivatives from tert-Butyl 3-Acetoxyazetidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational properties, ability to act as a bioisostere for other common functionalities, and its role as a vector for exiting molecular scaffolds into new regions of chemical space have led to its incorporation into numerous clinically approved drugs and advanced drug candidates.[2] The rigid, three-dimensional nature of the azetidine ring can improve metabolic stability, aqueous solubility, and binding affinity by locking ligands into more favorable conformations.

This application note provides a detailed guide for the synthesis of diverse azetidine derivatives starting from the versatile and commercially available building block, tert-butyl 3-acetoxyazetidine-1-carboxylate. We will delve into the core synthetic strategy, provide field-tested protocols for key transformations, and discuss the rationale behind experimental choices to empower researchers in drug discovery and chemical biology.

Core Synthetic Strategy: Nucleophilic Substitution at the C3 Position

The synthetic utility of tert-butyl 3-acetoxyazetidine-1-carboxylate lies in the strategic placement of an acetoxy group at the C3 position. The acetate ion is an effective leaving group, rendering the C3 carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This transformation proceeds via a stereospecific nucleophilic substitution (SN2) mechanism.[3][4]

Causality Behind the SN2 Pathway:

  • Leaving Group Ability: The acetate group is a moderately good leaving group, stabilized by resonance upon departure. Its departure is often facilitated by polar aprotic solvents.

  • Steric Hindrance: The C3 carbon is a secondary center. While the azetidine ring imparts some steric hindrance, it is accessible enough for backside attack by many nucleophiles, leading to an inversion of stereochemistry if the starting material is chiral.[4]

  • Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is crucial. It prevents the nitrogen from acting as a competing nucleophile and deactivates the ring towards unwanted side reactions.[5]

The general workflow for this synthetic approach is illustrated below.

G cluster_main General Synthetic Workflow Start tert-Butyl 3-Acetoxyazetidine-1-carboxylate Process Nucleophilic Substitution (SN2) + Nu⁻ Start->Process Introduce Nucleophile (Nu⁻) Product tert-Butyl 3-(Nucleophile)-azetidine-1-carboxylate Process->Product Deprotection Boc Deprotection (e.g., TFA/DCM) Product->Deprotection Final 3-Substituted Azetidine (e.g., HCl or TFA salt) Deprotection->Final Further Functionalization

Caption: General workflow for the synthesis and deprotection of 3-substituted azetidines.

Application Protocols and Methodologies

The following protocols provide step-by-step instructions for the synthesis of key azetidine intermediates. These methods have been designed to be robust and scalable.

Protocol 1: Synthesis of tert-Butyl 3-Azidoazetidine-1-carboxylate

Rationale and Application: The azido group is a highly versatile functional handle. It serves as a stable precursor to a primary amine via reduction and can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This protocol details the direct conversion of the acetoxy starting material to the corresponding azide.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 3-acetoxyazetidine-1-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Addition of Nucleophile: To the stirring solution, add sodium azide (NaN₃, 1.5 eq).

    • Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure azidoazetidine as a colorless oil.

ParameterConditionRationale
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes both the substrate and the azide salt, facilitating the SN2 reaction.
Nucleophile Sodium Azide (NaN₃)A reliable and potent source of the azide nucleophile.
Equivalents (NaN₃) 1.5 eqA slight excess ensures the reaction goes to completion.
Temperature 80-90 °CProvides the necessary activation energy for displacing the acetate leaving group.
Reaction Time 12-16 hoursTypical timeframe to achieve high conversion.
Protocol 2: Synthesis of tert-Butyl 3-(Arylthio)azetidine-1-carboxylate

Rationale and Application: Thioethers are common functionalities in pharmacologically active molecules. This protocol demonstrates the synthesis of an arylthioether derivative using a thiol nucleophile. The reaction proceeds via a similar SN2 displacement, often facilitated by a mild base to generate the more potent thiolate nucleophile in situ.[6]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the desired aryl thiol (e.g., thiophenol, 1.1 eq) in anhydrous DMF or acetonitrile (MeCN).

  • Thiolate Generation: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to the solution and stir for 20-30 minutes at room temperature to generate the thiolate anion.

  • Addition of Electrophile: Add a solution of tert-butyl 3-acetoxyazetidine-1-carboxylate (1.0 eq) in the same solvent to the thiolate mixture.

  • Reaction Conditions: Heat the reaction to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature and filter off the inorganic base.

    • Dilute the filtrate with ethyl acetate and wash thoroughly with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired thioether product. This procedure is adapted from a similar synthesis using an iodo-azetidine.[7]

ParameterConditionRationale
Solvent DMF or MeCNPolar aprotic solvents suitable for SN2 reactions.
Base K₂CO₃ or Cs₂CO₃Deprotonates the thiol to form the more nucleophilic thiolate.[6]
Nucleophile Aryl ThiolA common class of sulfur nucleophiles.
Temperature 60-70 °CMilder conditions are often sufficient for the highly nucleophilic thiolate.
Reaction Time 6-12 hoursGenerally faster than azide displacement due to the higher nucleophilicity of the thiolate.
Protocol 3: Downstream Processing - Boc Group Deprotection

Rationale and Application: To utilize the azetidine derivatives in further synthetic steps, such as amide bond formation or reductive amination, the Boc protecting group must be removed. This is reliably achieved under acidic conditions.[8][9]

G cluster_deprotection Boc Deprotection Workflow Start Boc-Protected 3-Substituted Azetidine Process 1. Dissolve in DCM 2. Add TFA (4-10 eq) 3. Stir at RT (1-2 h) Start->Process Product Volatile Byproducts (CO₂, Isobutylene) Process->Product Final Deprotected Azetidine (TFA Salt) Process->Final

Caption: A typical workflow for the acidic removal of the Boc protecting group.

Experimental Protocol:

  • Reagent Preparation: Dissolve the Boc-protected azetidine derivative (1.0 eq) in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic acid (TFA, 4-10 eq) dropwise.

    • Note: The reaction is exothermic and generates gas (CO₂ and isobutylene). Ensure adequate ventilation and do not seal the reaction vessel.[8]

  • Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The resulting residue is the TFA salt of the deprotected azetidine, which is often a viscous oil or a solid.

    • This salt can be used directly in subsequent reactions or converted to the hydrochloride (HCl) salt by dissolving in a minimal amount of methanol and adding a solution of HCl in diethyl ether.

Conclusion

tert-Butyl 3-acetoxyazetidine-1-carboxylate is a powerful and versatile building block for accessing a wide array of C3-functionalized azetidine derivatives. The protocols detailed herein for the synthesis of azido- and thioether-substituted azetidines via SN2 displacement provide a reliable foundation for further exploration. By understanding the underlying principles of nucleophilic substitution and the utility of the Boc protecting group, researchers can confidently employ this strategy to generate novel molecular entities for drug discovery and development.

References

  • Butt, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]

  • Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available at: [Link]

  • Kim, D., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Mackenzie, A.R., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Wasserman, H.H., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Wales, S.M., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Singh, I., & Kaur, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • Supporting Information for Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • White, A.T., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
  • Ji, Y., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Krenzer, M., et al. (2019). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PMC. Available at: [Link]

  • Denton, R., et al. (2020). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. PMC. Available at: [Link]

  • Clayden, J., & Moran, W.J. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journals. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available at: [Link]

  • Giles, G.I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. Available at: [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Knight, J.R. (2019). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University Research Exchange. Available at: [Link]

Sources

Application

Tert-butyl 3-acetoxyazetidine-1-carboxylate as a building block in medicinal chemistry

Application Note: Tert-butyl 3-acetoxyazetidine-1-carboxylate in Medicinal Chemistry The Azetidine Renaissance in Drug Discovery In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Tert-butyl 3-acetoxyazetidine-1-carboxylate in Medicinal Chemistry

The Azetidine Renaissance in Drug Discovery

In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists frequently employ bioisosteric replacements to tune the physicochemical properties of lead compounds. Azetidines have emerged as privileged "stretched" analogues of saturated six-membered heterocycles, such as piperidines and morpholines [[1]](). By incorporating a four-membered nitrogenous ring, researchers can significantly reduce a molecule's lipophilicity (logD) and metabolic liability while introducing a high degree of conformational rigidity 2.

Among the diverse array of available building blocks, tert-butyl 3-acetoxyazetidine-1-carboxylate (CAS: 1215205-53-0) acts as a highly versatile, orthogonally protected intermediate. It serves as the foundational architecture for synthesizing complex spirocycles, cross-coupling electrophiles, and targeted receptor modulators 3.

Structural & Physicochemical Rationale

The strategic choice to utilize the 3-acetoxy derivative rather than the unprotected 3-hydroxy analogue is driven by two primary synthetic advantages:

  • Lipophilicity and Handling : The acetoxy group masks the hydrogen-bond donating capacity of the free hydroxyl. This renders the building block highly soluble in non-polar organic solvents and significantly easier to purify via normal-phase silica gel chromatography during early-stage scaffold construction.

  • Orthogonal Protection : The molecule features two distinct protecting groups—an acid-labile N-Boc group and a base-labile O-acetyl group. This orthogonality allows chemists to selectively unmask either the nitrogen or the oxygen depending on the required sequence of functionalization.

Comparative Physicochemical Metrics

The following table summarizes the quantitative and qualitative shifts observed when replacing traditional six-membered rings with an azetidine core:

PropertyPiperidineMorpholineAzetidineImpact on Drug Design
Ring Size 6-membered6-membered4-memberedAlters exit vectors and reduces 3D steric footprint.
Basic pKa (approx.) 10.0 - 11.28.3 - 8.510.4Maintains target-binding basicity while reducing bulk.
Relative logD (pH 7.4) HigherModerateLowerImproves aqueous solubility and reduces off-target toxicity.
Conformational Flexibility High (Chair/Boat)High (Chair/Boat)Low (Puckered)Reduces the entropic penalty upon target binding.

Mechanistic Insights & Synthetic Workflows

Tert-butyl 3-acetoxyazetidine-1-carboxylate is primarily utilized as a stable precursor to generate highly reactive electrophiles or nucleophiles.

  • Pathway A: Hydrolysis to 1-Boc-3-hydroxyazetidine. Mild base-catalyzed transesterification selectively cleaves the ester, yielding 1-Boc-3-hydroxyazetidine [[4]](). This secondary alcohol is a cornerstone for Mitsunobu reactions, enabling the stereoinvertive introduction of various nucleophiles.

  • Pathway B: Halogenation via Appel Reaction. The resulting alcohol can be converted into 1-Boc-3-iodoazetidine 5. The causality here is critical: direct nucleophilic displacement of a secondary azetidinyl alcohol is notoriously sluggish due to ring strain. Converting it to a highly reactive iodide facilitates subsequent transition-metal catalyzed cross-couplings.

  • Pathway C: Oxidation to 1-Boc-3-azetidinone. Oxidation of the hydroxyl group yields the corresponding ketone, a powerful electrophile for reductive aminations to construct C-N bonds 6.

G A Tert-butyl 3-acetoxyazetidine -1-carboxylate B 1-Boc-3-hydroxyazetidine A->B Hydrolysis (K2CO3, MeOH) C 1-Boc-3-iodoazetidine B->C Appel Reaction (I2, PPh3) D 1-Boc-3-azetidinone B->D Oxidation (Dess-Martin) E Cross-Coupling Products C->E Pd/Cu Catalysis F Reductive Amination Products D->F NaBH(OAc)3, Amines

Synthetic workflows utilizing Tert-butyl 3-acetoxyazetidine-1-carboxylate in drug discovery.

Self-Validating Experimental Protocols

Protocol 1: Selective O-Deacetylation to 1-Boc-3-hydroxyazetidine

Objective: Unmask the secondary hydroxyl group while preserving the acid-sensitive N-Boc group.

  • Dissolution: Dissolve tert-butyl 3-acetoxyazetidine-1-carboxylate (10.0 g, 46.4 mmol) in anhydrous methanol (100 mL) under an inert argon atmosphere.

    • Causality: Methanol acts as both the solvent and the nucleophile for the transesterification process.

  • Base Addition: Add potassium carbonate ( K2​CO3​ ) (9.6 g, 69.6 mmol, 1.5 eq) in one portion.

    • Causality: K2​CO3​ is a mild base that efficiently catalyzes the deacetylation without risking the cleavage of the N-Boc protecting group, which would occur under strongly acidic or harshly basic aqueous conditions.

  • Reaction Monitoring (Self-Validation): Stir the suspension at room temperature for 2-3 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a highly polar, UV-inactive spot ( Rf​≈0.2 ) that stains bright yellow with KMnO4​ . This visual confirmation ensures complete conversion before workup.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL).

    • Causality: Removing methanol prior to extraction prevents the solubilization of the polar hydroxyazetidine product into the aqueous phase, maximizing isolated yield.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 1-Boc-3-hydroxyazetidine as a colorless oil or white solid.

Protocol 2: Synthesis of 1-Boc-3-iodoazetidine via Appel Reaction

Objective: Convert the unmasked hydroxyl group into a highly reactive iodide electrophile for cross-coupling.

  • Reagent Assembly: In a flame-dried flask, dissolve 1-Boc-3-hydroxyazetidine (5.0 g, 28.9 mmol), triphenylphosphine ( PPh3​ ) (11.4 g, 43.3 mmol, 1.5 eq), and imidazole (2.95 g, 43.3 mmol, 1.5 eq) in anhydrous dichloromethane (DCM) (80 mL). Cool the mixture to 0 °C.

    • Causality: Imidazole is a critical additive; it acts as a proton scavenger to neutralize the hydroiodic acid (HI) generated during the reaction. Without imidazole, the localized acidic environment would rapidly cleave the Boc group.

  • Iodination: Add iodine ( I2​ ) (11.0 g, 43.3 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the highly exothermic formation of the active iodophosphonium intermediate.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 1 hour, then warm to room temperature. The initial dark purple color of the iodine will fade to a pale yellow suspension as the active electrophile is consumed by the azetidine alcohol. TLC (Hexanes/EtOAc 4:1) will show a new, less polar spot ( Rf​≈0.7 ).

  • Quenching and Extraction: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (50 mL).

    • Causality: Thiosulfate instantly reduces any unreacted I2​ to water-soluble iodide ions, preventing oxidative side reactions during purification and decolorizing the organic layer.

  • Purification: Extract with DCM, dry over MgSO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to isolate pure 1-Boc-3-iodoazetidine.

References

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry - A European Journal. 3

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. 1

  • Azetidines in Drug Discovery. PharmaBlock. 2

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Journal of Medicinal Chemistry. 4

  • 3-(1-Ethoxyethoxy)oxetane, CAS 85328-36-5. Benchchem. 5

  • US20240109912A1 - Tricyclic pyrimidines as cyclin-dependent kinase 7 (cdk7) inhibitors. Google Patents. 6

Sources

Method

Scale-up manufacturing process for tert-butyl 3-acetoxyazetidine-1-carboxylate

An Application Guide for the Scale-Up Manufacturing of tert-Butyl 3-Acetoxyazetidine-1-carboxylate Abstract This technical guide provides a comprehensive, in-depth protocol for the scale-up manufacturing of tert-butyl 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scale-Up Manufacturing of tert-Butyl 3-Acetoxyazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth protocol for the scale-up manufacturing of tert-butyl 3-acetoxyazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. Moving beyond bench-scale synthesis, this document outlines a robust and scalable two-step process, commencing with the synthesis of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate. Each stage is detailed with causality-driven experimental choices, self-validating protocols, and critical process parameters essential for ensuring safety, quality, and yield in a production environment. This guide is intended for researchers, chemists, and process development professionals engaged in the transition from laboratory discovery to industrial-scale production.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in contemporary drug discovery.[1][2] Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to its incorporation into numerous biologically active compounds, including inhibitors of Janus kinase (JAK) and other therapeutic agents.[3] Tert-butyl 3-acetoxyazetidine-1-carboxylate serves as a pivotal, functionalized intermediate, enabling chemists to introduce the azetidine moiety into more complex molecular architectures.

The transition from gram-scale laboratory synthesis to kilogram-scale manufacturing presents significant challenges related to reaction kinetics, thermodynamics, safety, and purification.[4] This document provides a detailed roadmap for navigating these challenges, establishing a reliable and efficient manufacturing process.

Process Chemistry and Synthetic Route Selection

The selected manufacturing route is a two-step process designed for scalability, robustness, and control. It begins with the synthesis of the alcohol intermediate, followed by a direct acetylation to yield the final product.

Overall Synthetic Pathway

The process involves two primary transformations:

  • Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (Intermediate 2) from a commercially available precursor, 1-benzhydrylazetidin-3-ol hydrochloride (1). This step involves a Boc-protection and a palladium-catalyzed hydrogenolysis for debenzylation.

  • Step 2: Acetylation of Intermediate 2 to yield the target molecule, tert-butyl 3-acetoxyazetidine-1-carboxylate (3).

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acetylation 1 1-Benzhydrylazetidin-3-ol HCl (1) 2 tert-Butyl 3-hydroxyazetidine-1-carboxylate (2) 1->2  i) Na2CO3, CH2Cl2  ii) (Boc)2O, Pd/C, H2, THF 3 tert-Butyl 3-acetoxyazetidine-1-carboxylate (3) 2_clone tert-Butyl 3-hydroxyazetidine-1-carboxylate (2) 2_clone->3 Acetic Anhydride, Pyridine, CH2Cl2

Caption: Overall synthetic route for tert-butyl 3-acetoxyazetidine-1-carboxylate.

Part I: Scale-Up Synthesis of Intermediate (2)

The synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate is a critical first stage. The chosen starting material, 1-benzhydrylazetidin-3-ol hydrochloride, is commercially available and allows for a clean transformation. The procedure described is adapted from established laboratory methods for scale-up.[5]

Detailed Experimental Protocol

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirring, temperature control, and nitrogen inlet/outlet.

  • 50 L Filter-Dryer or Centrifuge.

  • Appropriate pumps for liquid transfer.

Materials:

Reagent CAS No. MW Quantity Moles Eq.
1-Benzhydrylazetidin-3-ol HCl (1) 90604-02-7 275.78 5.00 kg 18.13 1.0
Sodium Carbonate (Na₂CO₃) 497-19-8 105.99 4.80 kg 45.29 2.5
Dichloromethane (DCM) 75-09-2 84.93 40 L - -
Deionized Water 7732-18-5 18.02 40 L - -
Di-tert-butyl dicarbonate ((Boc)₂O) 24424-99-5 218.25 4.36 kg 20.0 1.1
Palladium on Carbon (10% Pd/C, 50% wet) 7440-05-3 - 500 g - -

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 L | - | - |

Procedure:

  • Free-Basing:

    • Charge the 100 L reactor with 1-benzhydrylazetidin-3-ol hydrochloride (5.00 kg) and deionized water (20 L).

    • Stir to dissolve, then add dichloromethane (40 L).

    • Cool the biphasic mixture to 10-15°C.

    • Slowly add a solution of sodium carbonate (4.80 kg) in deionized water (20 L) over 1 hour, maintaining the temperature below 20°C.

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Stop stirring and allow the layers to separate. Transfer the lower organic (DCM) layer to a clean container.

    • Extract the aqueous layer with an additional 10 L of DCM.

    • Combine the organic extracts and concentrate under reduced pressure to obtain the crude free base as an oil. Causality: This step removes the hydrochloride salt, making the nitrogen nucleophilic for the subsequent Boc protection. DCM is chosen for its excellent salvation of the free base and its low boiling point for easy removal.

  • Hydrogenolysis and Boc-Protection:

    • Charge the 100 L reactor with the crude free base oil from the previous step.

    • Add Tetrahydrofuran (THF, 50 L) and stir until a homogeneous solution is formed.

    • Add di-tert-butyl dicarbonate (4.36 kg).

    • Carefully add 10% Palladium on Carbon (500 g, 50% wet) under a nitrogen blanket. Safety Note: Pd/C is pyrophoric when dry and can catalyze the ignition of flammable solvents in the presence of air. Handle as a slurry.

    • Pressurize the reactor with hydrogen gas to 3 bar (approx. 45 psi).

    • Stir the reaction mixture at 20-25°C for 18-24 hours.

    • Monitor the reaction for completion by HPLC or TLC (disappearance of starting material).

    • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen several times.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with THF (10 L).

    • Combine the filtrate and washings and concentrate under reduced pressure to a thick oil.

    • The resulting oil can be purified by silica gel column chromatography, but for scale-up, direct crystallization or use in the next step may be feasible if purity is sufficient (>95%).[5]

    • For crystallization, dissolve the oil in a minimal amount of a hot solvent like ethyl acetate/heptane and cool to 0-5°C.

    • Filter the resulting solid, wash with cold heptane, and dry under vacuum at <40°C.

    • Expected Yield: 2.8 - 3.2 kg (90-95% purity).

Part II: Scale-Up Acetylation of Intermediate (2) to Product (3)

The final step is a standard acetylation of the secondary alcohol. The choice of reagents is critical for driving the reaction to completion and simplifying purification on a large scale.

Detailed Experimental Protocol

Equipment:

  • 50 L Glass-Lined Reactor with overhead stirring, temperature control, and nitrogen inlet/outlet.

  • Separatory Funnel (or capability within the reactor).

  • Rotary Evaporator or Wiped-Film Evaporator.

Materials:

Reagent CAS No. MW Quantity Moles Eq.
tert-Butyl 3-hydroxyazetidine-1-carboxylate (2) 141699-55-0 173.21 3.00 kg 17.32 1.0
Dichloromethane (DCM) 75-09-2 84.93 30 L - -
Pyridine 110-86-1 79.10 2.07 kg (2.1 L) 26.15 1.5
Acetic Anhydride 108-24-7 102.09 2.12 kg (1.96 L) 20.78 1.2
Deionized Water 7732-18-5 18.02 20 L - -
Saturated Sodium Bicarbonate Solution - - ~15 L - -
Brine (Saturated NaCl Solution) - - 10 L - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 1.0 kg | - | - |

Procedure:

  • Reaction Setup and Execution:

    • Charge the 50 L reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate (3.00 kg) and dichloromethane (30 L).

    • Stir to dissolve and cool the solution to 0-5°C using a chiller.

    • Slowly add pyridine (2.07 kg) over 15 minutes, maintaining the temperature below 10°C. Causality: Pyridine acts as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.

    • Add acetic anhydride (2.12 kg) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C. Causality: The exotherm must be controlled to prevent side reactions and ensure process safety.

    • Once the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours.

    • Monitor the reaction for completion by HPLC or TLC.

  • Quench and Work-up:

    • Cool the reaction mixture back to 10-15°C.

    • Slowly and carefully quench the reaction by adding deionized water (10 L). Caution: The quench of unreacted acetic anhydride is exothermic.

    • Stir for 15 minutes, then stop agitation and separate the layers.

    • Wash the organic layer sequentially with:

      • 1 M HCl solution (2 x 5 L) to remove pyridine.

      • Saturated sodium bicarbonate solution (2 x 5 L) to remove acetic acid.

      • Brine (1 x 10 L) to reduce the water content.

    • Dry the organic layer over anhydrous sodium sulfate (1.0 kg), stir for 30 minutes, and filter.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure at <40°C to yield the crude product as a colorless to pale yellow oil.

    • The product is often of sufficient purity (>98%) after this work-up. If further purification is required, vacuum distillation or silica gel plug filtration can be employed.

    • Expected Yield: 3.4 - 3.6 kg (92-97%).

Process and Quality Control Workflows

A robust manufacturing process relies on stringent control over each step.

Process_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis RM1 Raw Material Dispensing (1) FB Free-Basing (100 L Reactor) RM1->FB HBP Hydrogenolysis & Boc-Protection FB->HBP Filt1 Catalyst Filtration HBP->Filt1 Conc1 Solvent Concentration Filt1->Conc1 Iso1 Isolation/Crystallization of Intermediate (2) Conc1->Iso1 RM2 Dispensing of Intermediate (2) Iso1->RM2 QC Release AC Acetylation (50 L Reactor) RM2->AC WQ Quench & Aqueous Work-up AC->WQ Conc2 Final Concentration WQ->Conc2 Pack Packaging of Final Product (3) Conc2->Pack

Caption: Overall manufacturing process workflow.

Analytical Control Strategy

In-process and final quality controls are essential for ensuring product specifications are met.

AnalysisIntermediate (2) SpecificationFinal Product (3) SpecificationMethod
Appearance White to off-white solidColorless to pale yellow oilVisual
Identity Conforms to reference standardConforms to reference standard¹H NMR, ¹³C NMR
Purity ≥ 95.0%≥ 98.0%HPLC
Water Content ≤ 0.5%≤ 0.2%Karl Fischer
Residual Solvents THF, DCM, Heptane (as per ICH)DCM (as per ICH)GC-HS

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RM_QC [label="Raw Material\nQC Checks"];
IPC1 [label="IPC: Free-Base\nCompletion (TLC)"];
IPC2 [label="IPC: Hydrogenolysis\nCompletion (HPLC)"];
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IPC3 [label="IPC: Acetylation\nCompletion (HPLC)"];
Final_Release [label="Final Product (3)\nFull QC Release", fillcolor="#34A853", fontcolor="#FFFFFF"];

RM_QC -> IPC1 -> IPC2 -> Int_Release -> IPC3 -> Final_Release;

}

Caption: Quality control workflow checkpoints.

Process Safety Assessment

The scale-up of this process requires a thorough evaluation of potential hazards.

  • Azetidine Ring Strain: While the N-Boc protected azetidine is significantly more stable than the free base, the inherent ring strain is a consideration.[2] Avoid exposure to strong acids or high temperatures, which could promote ring-opening. Azetidine itself is flammable, corrosive, and requires careful handling.[6]

  • Reagent Hazards:

    • Palladium on Carbon: Pyrophoric when dry. Always handle under an inert atmosphere or as a water-wet slurry.

    • Hydrogen Gas: Highly flammable and explosive. Use in an appropriately rated area with proper grounding and ventilation.

    • Acetic Anhydride: Corrosive and a lachrymator. Reacts violently with water. The quench step must be performed slowly and with adequate cooling.

    • Pyridine: Flammable, toxic, and has a low odor threshold. Handle in a well-ventilated area or closed system.

    • Dichloromethane (DCM): A suspected carcinogen. Minimize operator exposure through the use of closed systems and local exhaust ventilation.

  • Process Hazards:

    • Exotherms: The acetylation and quenching steps are exothermic and require careful temperature control to prevent runaways.

    • Pressure: The hydrogenation step is performed under pressure. Ensure the reactor is rated for the intended pressure and equipped with a rupture disc.

Recommended Controls:

  • Engineering: Use of closed-system reactors, fume hoods, and local exhaust ventilation. Ensure all equipment is properly grounded to prevent static discharge.

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, flame-retardant lab coats, and nitrile gloves. For handling highly corrosive or toxic materials, consider face shields, chemical aprons, and respiratory protection.

Conclusion

This application guide details a robust and scalable two-step manufacturing process for tert-butyl 3-acetoxyazetidine-1-carboxylate. By focusing on the principles of process chemistry—including the justification for reagent and solvent selection, control of critical process parameters, and a thorough safety assessment—this protocol provides a solid foundation for the successful transition from laboratory-scale synthesis to industrial production. Adherence to the outlined analytical controls will ensure the final product consistently meets the high-purity standards required for its use in pharmaceutical development.

References

  • Shankar, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • Various Authors. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • De Luca, L. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, ACS Publications. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for tert-Butyl 3-acetoxyazetidine-1-carboxylate Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolysis of highly strained heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolysis of highly strained heterocyclic systems. The conversion of tert-butyl 3-acetoxyazetidine-1-carboxylate to tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine) is a critical transformation in the synthesis of functionalized azetidines, which are highly sought-after scaffolds in modern drug development[1].

While ester hydrolysis is a fundamental organic transformation, the strained nature of the four-membered azetidine ring introduces unique thermodynamic and kinetic sensitivities. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating protocol to ensure you achieve >90% yields without degrading your precious intermediates.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: What is the optimal temperature for this hydrolysis, and what is the underlying chemical causality? A: The optimal temperature is strictly 20 °C to 25 °C (Room Temperature) . At this temperature, the kinetics of base-catalyzed ester cleavage are perfectly balanced with the stability of the ring. Pushing the temperature higher risks triggering an E2 or E1cb elimination reaction. The acetate group at the 3-position can act as a leaving group under strong basic conditions and heat, leading to the formation of N-Boc-azetine (tert-butyl azete-1(2H)-carboxylate)[2]. As documented in 3, these unsaturated 4-membered ring systems are highly unstable and readily polymerize at room temperature[3], which will decimate your yield.

Q2: I ran the reaction at 60 °C to accelerate the hydrolysis, but my product mixture turned into a dark, intractable tar. What happened? A: You thermally forced the elimination pathway. While the N-Boc group is generally stable to base, the strained 4-membered azetidine ring combined with a moderate leaving group (acetate) is highly sensitive to heat and strong base. The dark tar is the polymerized degradation product of the resulting azetine intermediate. Always avoid heating this specific substrate above 30 °C during base hydrolysis.

Q3: Can I run the reaction at 0 °C to maximize purity and completely prevent elimination? A: While 0 °C will suppress elimination, it severely retards the ester hydrolysis kinetics. The secondary acetate on the sterically hindered azetidine ring requires sufficient thermal energy to undergo nucleophilic acyl substitution. At 0 °C, you risk incomplete conversion even after 24 hours. Furthermore, in mixed solvent systems like THF/MeOH/H₂O, dropping the temperature to 0 °C can cause the inorganic base (e.g., LiOH or K₂CO₃) to precipitate, halting the reaction entirely.

Part 2: Quantitative Data Comparison

The following table summarizes the quantitative outcomes of running the hydrolysis at various temperatures, illustrating the narrow thermodynamic window for success.

Reaction TemperatureBase / Solvent SystemAvg. Reaction TimeProduct YieldDominant Byproduct / Mechanistic Observation
0 °C LiOH in THF/MeOH/H₂O> 24 hours< 40%High unreacted starting material; Base precipitation due to lowered solubility.
20–25 °C LiOH in THF/MeOH/H₂O2–4 hours> 90%Clean ester cleavage; Trace impurities. Optimal thermodynamic balance.
45 °C LiOH in THF/MeOH/H₂O1 hour~ 50%N-Boc-azetine formation; Slight yellowing of the reaction mixture.
60 °C LiOH in THF/MeOH/H₂O< 30 mins< 10%Intractable dark tar; Complete thermal polymerization of the azetine intermediate.

Part 3: Temperature Optimization Workflow

TempOptimization Start tert-Butyl 3-acetoxyazetidine-1-carboxylate + Base (LiOH/K2CO3) TempLow Low Temp (0 °C) Start->TempLow TempOpt Optimal Temp (20-25 °C) Start->TempOpt TempHigh High Temp (>45 °C) Start->TempHigh ResultLow Slow Kinetics Incomplete Hydrolysis Base Precipitation TempLow->ResultLow ResultOpt Clean Ester Cleavage High Yield (>90%) Stable N-Boc Ring TempOpt->ResultOpt ResultHigh E2/E1cb Elimination Azetine Formation Polymerization / Tar TempHigh->ResultHigh

Workflow for temperature optimization during N-Boc-3-acetoxyazetidine hydrolysis.

Part 4: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system, ensuring that you can verify the integrity of the reaction at critical junctures.

Objective: Selectively cleave the acetate ester while preserving the N-Boc protecting group and preventing ring elimination. Materials: tert-Butyl 3-acetoxyazetidine-1-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq), THF, Methanol, Deionized Water.

Step 1: Solvent Preparation & Dissolution

  • Action: Dissolve the starting material (1.0 eq) in a 2:1 mixture of THF and Methanol to achieve an approximate 0.2 M concentration.

  • Causality: THF solubilizes the organic substrate, while Methanol acts as a phase-transfer co-solvent that remains miscible with water, ensuring a homogeneous reaction mixture that prevents localized concentration spikes.

Step 2: Base Addition (The Critical Temperature Control Step)

  • Action: Dissolve LiOH·H₂O (1.5 eq) in a minimum volume of Deionized Water. Place the organic mixture from Step 1 in a room-temperature water bath (20–25 °C) to act as a thermal sink. Add the aqueous LiOH solution dropwise over 5 minutes.

  • Causality: The dissolution and reaction of the inorganic base is mildly exothermic. The water bath prevents localized micro-heating that could trigger premature elimination to the azetine[2].

Step 3: Reaction Monitoring & Self-Validation

  • Action: Stir the reaction vigorously at 20–25 °C for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Silica gel, 50% EtOAc in Hexanes). The starting material (acetate) has an Rf of ~0.6. The desired product (alcohol) has an Rf of ~0.2. Both are UV-inactive but stain strongly with KMnO₄[1]. Diagnostic Warning: If a dark baseline streak appears upon staining, the temperature exceeded the safe threshold, and polymerization has initiated[3].

Step 4: Quenching and Workup

  • Action: Once TLC confirms complete consumption of the starting material, concentrate the mixture under reduced pressure (bath temperature strictly < 30 °C ) to remove THF and Methanol. Dilute the remaining aqueous residue with Ethyl Acetate and wash with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl mildly neutralizes the remaining LiOH without creating a highly acidic environment that could prematurely cleave the acid-sensitive N-Boc group.

Step 5: Isolation

  • Action: Extract the aqueous layer twice more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a white to pale yellow oil or solid[1].

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. 1

  • 5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations. ChemRxiv. 3

  • Modular Approach to Substituted Boc-Protected 4-(Aminomethyl)pyrroles. Organic Letters (ACS Publications). 2

Sources

Optimization

Technical Support Center: Post-Synthesis Purification of Tert-butyl 3-acetoxyazetidine-1-carboxylate

Welcome to the technical support guide for the purification of tert-butyl 3-acetoxyazetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of tert-butyl 3-acetoxyazetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity. The unique structural features of azetidine derivatives, including ring strain, can present specific challenges during synthesis and purification.[1] This guide offers a framework for identifying and removing common impurities to ensure the quality and consistency of your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of tert-butyl 3-acetoxyazetidine-1-carboxylate in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: My final product has a low melting point and appears oily, even after solvent removal. What are the likely impurities?

A1: An oily appearance or depressed melting point often indicates the presence of residual solvents or process-related impurities. The most common culprits are:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include tert-butyl 3-hydroxyazetidine-1-carboxylate or the acetylating agent (e.g., acetic anhydride, acetyl chloride).

  • Hydrolysis Product: The acetate ester is susceptible to hydrolysis back to tert-butyl 3-hydroxyazetidine-1-carboxylate, especially if exposed to moisture or acidic/basic conditions during workup.

  • N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[2][3][4] If the reaction or workup involves strong acids, you may have the deprotected 3-acetoxyazetidine salt as an impurity.

  • Ring-Opened Byproducts: The strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening under harsh conditions, though this is less common with the N-Boc protection.[1]

Q2: I'm seeing an extra peak in my ¹H NMR spectrum around 3.5-4.0 ppm. What could this be?

A2: A peak in this region often corresponds to the C-H protons of the azetidine ring in the starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate. The chemical shift of these protons will change upon acetylation. Incomplete acetylation is a common issue. To drive the reaction to completion, consider:

  • Increasing the equivalents of the acetylating agent.

  • Extending the reaction time.

  • Ensuring your reagents are anhydrous.

Q3: My HPLC analysis shows a more polar impurity. How can I identify and remove it?

A3: A more polar impurity is often the hydrolysis product, tert-butyl 3-hydroxyazetidine-1-carboxylate, due to the presence of the free hydroxyl group.

  • Identification: This can be confirmed by co-injecting a sample of the starting material with your product on the HPLC.

  • Removal:

    • Aqueous Workup: A carefully controlled aqueous wash can help remove this more water-soluble impurity. Use a saturated sodium bicarbonate solution to neutralize any acid and then wash with brine to reduce the water content in the organic layer.

    • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the less polar product from the more polar starting material. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.

Q4: I suspect I have the de-Boc'd impurity. How can I confirm and remove it?

A4: The N-Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[2][5]

  • Confirmation: The de-Boc'd impurity will have a significantly different retention time on reverse-phase HPLC and will show the absence of the characteristic 9-proton singlet for the tert-butyl group in the ¹H NMR spectrum.[6] Mass spectrometry will also show a corresponding loss of 100 g/mol from the molecular weight.

  • Removal:

    • Acid-Base Extraction: If the de-Boc'd impurity is present as a free amine, it can be removed by washing the organic solution of your product with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. Be cautious, as prolonged exposure to acid can cleave the Boc group on your desired product.[2]

    • Column Chromatography: The de-Boc'd impurity is significantly more polar and will have a much lower Rf on silica gel TLC. It can be easily separated by column chromatography.

Q5: Can I purify my product by recrystallization?

A5: While some Boc-protected amino acids can be purified by recrystallization, tert-butyl 3-acetoxyazetidine-1-carboxylate is often isolated as an oil or low-melting solid, making recrystallization challenging.[7] If your product is a solid, you can attempt recrystallization from a solvent system like ethyl acetate/hexanes or diethyl ether/petroleum ether.[7][8] However, column chromatography is generally a more reliable method for achieving high purity.

Purification Workflow

The following diagram outlines a general workflow for the purification of tert-butyl 3-acetoxyazetidine-1-carboxylate.

PurificationWorkflow cluster_workup Aqueous Workup cluster_analysis Purity Assessment cluster_purification Purification Workup_Start Crude Reaction Mixture Quench Quench Reaction (e.g., with NaHCO3 soln.) Workup_Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC TLC Analysis Concentrate->TLC Assess Purity Chromatography Flash Column Chromatography TLC->Chromatography If Impure HPLC HPLC/LC-MS Analysis Final_Concentrate Concentrate Pure Fractions HPLC->Final_Concentrate If Pure NMR ¹H NMR Analysis Fractions Combine Pure Fractions Chromatography->Fractions Fractions->HPLC Final_Concentrate->NMR Characterize Final_Product Pure Product Final_Concentrate->Final_Product

Caption: General purification workflow for tert-butyl 3-acetoxyazetidine-1-carboxylate.

Key Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most effective method for removing both more and less polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Appropriate glassware for column chromatography

Procedure:

  • Slurry Pack the Column: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, and then gently tap the column to ensure even packing.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elute the Column: Start with a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis beforehand.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl 3-acetoxyazetidine-1-carboxylate.

Data Presentation: Typical Impurity Profile and Chromatographic Separation
ImpurityTypical Rf (20% EtOAc/Hexanes)Elution Order from Silica ColumnNotes
tert-butyl 3-acetoxyazetidine-1-carboxylate ~0.42ndDesired product.
tert-butyl 3-hydroxyazetidine-1-carboxylate~0.23rdMore polar starting material or hydrolysis product.
Acetic Anhydride/Acetic AcidVariesCan co-elute or be removed by workupResidual acetylating agent or its hydrolysis product. Generally removed during aqueous workup.
3-Acetoxyazetidine (deprotected)BaselineLast (or sticks to silica)Highly polar due to the free amine. Will have a very low Rf and may require a more polar eluent (e.g., with methanol) to elute, but is typically separated by a significant margin from the product.

In-Depth Scientific Discussion: The Chemistry of Impurity Formation

A thorough understanding of the potential side reactions is crucial for developing an effective purification strategy.

Hydrolysis of the Acetate Ester

The ester linkage in tert-butyl 3-acetoxyazetidine-1-carboxylate is susceptible to both acid- and base-catalyzed hydrolysis. During an aqueous workup, it is important to use a mild base like sodium bicarbonate to neutralize any acid and to minimize contact time with the aqueous phase.

Lability of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[2][3] The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[2][4] This inherent acid sensitivity means that any acidic reagents used in the synthesis or purification must be carefully controlled to avoid unintentional deprotection.[6] Even prolonged exposure to silica gel, which can be slightly acidic, has the potential to cause some degradation.

Potential for Ring Strain-Driven Reactions

The four-membered azetidine ring possesses significant ring strain, which makes it more susceptible to ring-opening reactions compared to larger ring systems.[1] While the N-Boc group generally provides stability, strong nucleophiles or harsh reaction conditions could potentially lead to ring cleavage. It is therefore advisable to conduct the synthesis and purification under mild conditions.

Visualization of Impurity Formation Pathways

ImpurityFormation StartingMaterial tert-butyl 3-hydroxyazetidine-1-carboxylate Product tert-butyl 3-acetoxyazetidine-1-carboxylate StartingMaterial->Product Acetylation HydrolysisProduct Hydrolysis (tert-butyl 3-hydroxyazetidine-1-carboxylate) Product->HydrolysisProduct H₂O / H⁺ or OH⁻ DeprotectedProduct Deprotection (3-Acetoxyazetidine) Product->DeprotectedProduct Strong Acid AcetylatingAgent Acetic Anhydride / Acetyl Chloride AcetylatingAgent->Product

Caption: Key impurity formation pathways from the desired product.

References

  • Grokipedia. Azetidine. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • de Figueiredo, R. M., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. 2016. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Synple Chem. Application Note – N-Boc protection. Available from: [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024. Available from: [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. 2019. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. 2008. Available from: [Link]

  • Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Catalysis Science & Technology. 2015. Available from: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • ScienceDirect. Azetidine Synthesis. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 2017. Available from: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. 2016. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. 2015. Available from: [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry. 2017. Available from: [Link]

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012. Available from: [Link]

  • Organic Syntheses. Acetic acid, tert-butyl ester. Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]

  • Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Google Patents. CN103787971A - Preparation method of tert-butyl ester.
  • Organic Syntheses. Acetic acid, diazo-, tert-butyl ester. Available from: [Link]

  • Pearson. In Chapter 19, we will learn about the hydrolysis of t-butyl este... Available from: [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. 2018. Available from: [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Available from: [Link]

  • NextSDS. Tert-Butyl 3-(But-3-Enyl)-3-Hydroxyazetidine-1-Carboxylate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in tert-butyl 3-acetoxyazetidine-1-carboxylate Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-butyl 3-acetoxyazetidine-1-carboxylate and its derivatives. This guide is designed to provide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-butyl 3-acetoxyazetidine-1-carboxylate and its derivatives. This guide is designed to provide practical, field-proven insights into overcoming the common yet significant challenge of steric hindrance associated with this versatile building block. The bulky tert-butoxycarbonyl (Boc) protecting group, while essential for modulating the reactivity of the azetidine nitrogen, imposes considerable steric congestion that can impede key synthetic transformations. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

The Core Challenge: Understanding Steric Hindrance in the Azetidine Scaffold

The primary obstacle in the chemistry of tert-butyl 3-acetoxyazetidine-1-carboxylate stems from the steric bulk of the N-Boc group. This large, umbrella-like group shields the four-membered azetidine ring, particularly the C3 position, from the approach of nucleophiles and other reagents. This hindrance can lead to sluggish reactions, low yields, or complete lack of reactivity.

cluster_molecule Steric Shielding by the N-Boc Group mol boc boc->mol c3 c3->mol lab1 Bulky Boc Group lab2 Hindered C3 Position

Caption: Steric hindrance at the C3 position.

Part 1: Troubleshooting Nucleophilic Substitution at C3

A primary application of this scaffold involves the displacement of the acetoxy group at the C3 position. Due to the aforementioned steric hindrance, this Sₙ2-type reaction is often challenging.

FAQ 1: My nucleophilic substitution at C3 is failing or providing very low yields. What is the underlying cause?

Answer: The low reactivity is a direct consequence of steric hindrance. The bulky tert-butyl group physically blocks the trajectory of the incoming nucleophile, making it difficult to access the electrophilic carbon at the C3 position. Furthermore, the acetoxy group is only a moderate leaving group. For a successful Sₙ2 reaction, the nucleophile must approach from the backside of the carbon-leaving group bond, a path that is severely congested in this substrate.

FAQ 2: How can I improve the efficiency of nucleophilic substitution at the C3 position?

Answer: When direct substitution fails, a multi-pronged approach involving activation of the leaving group, optimization of the nucleophile, and adjustment of reaction conditions is necessary.

Strategy A: Enhance the Leaving Group

The principle here is to replace the moderate acetoxy leaving group (-OAc) with a much better one, such as a tosylate (-OTs) or mesylate (-OMs). These sulfonate esters are significantly more reactive towards nucleophilic displacement because their corresponding anions are highly stable and very weak bases.[1]

Experimental Protocol: Conversion of 3-Acetoxy to 3-Mesyloxy Azetidine

  • Hydrolysis: Dissolve tert-butyl 3-acetoxyazetidine-1-carboxylate (1.0 equiv.) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 1.5 equiv.) and stir at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude alcohol is often used directly in the next step.

  • Mesylation: Dissolve the crude tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add triethylamine (TEA, 1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv.).

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Final Work-up: Upon completion, quench with water and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the resulting tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate by column chromatography.

Strategy B: Employ Catalysis

For certain nucleophiles, Lewis acid catalysis can enhance the reaction rate. A Lewis acid can coordinate to the carbonyl oxygen of the acetoxy group, making it a more electron-deficient and thus a better leaving group. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective in promoting regioselective aminolysis of related epoxy systems to form azetidines, highlighting their utility in activating oxygen-containing functional groups within strained rings.[2]

G start Substitution at C3 Fails? decision1 Is Nucleophile Bulky/Weak? start->decision1 decision2 Is Leaving Group Activation Feasible? decision1->decision2 No action1 Strategy A: Convert -OAc to -OMs/-OTs (Better Leaving Group) decision1->action1 Yes action2 Strategy B: Use a Smaller, More Potent Nucleophile decision2->action2 No action3 Strategy C: Employ Lewis Acid or Transition Metal Catalysis decision2->action3 Yes end_node Successful C3-Substituted Azetidine action1->end_node action4 Strategy D: Increase Temperature & Use Polar Aprotic Solvent (e.g., DMF, DMSO) action2->action4 action3->action4 action4->end_node

Caption: Troubleshooting workflow for C3 substitution.

Part 2: Navigating N-Boc Group Deprotection

The removal of the Boc group is a standard procedure, but in sterically crowded environments, it requires careful execution to avoid side reactions and ensure complete conversion.

FAQ 3: I am observing unexpected byproducts during acidic Boc deprotection. What is happening?

Answer: Standard acidic deprotection (e.g., with trifluoroacetic acid, TFA) proceeds by generating a stable tert-butyl cation.[3] This cation is a potent electrophile and can alkylate any nucleophilic sites on your substrate or in the reaction mixture, leading to undesired byproducts.[4][5] Electron-rich aromatic rings, thiols, and even the deprotected amine product can be susceptible to this tert-butylation.

FAQ 4: What is the most reliable protocol for clean N-Boc deprotection in this system?

Answer: The key to clean deprotection is to effectively trap the tert-butyl cation as it forms. This is achieved by using a "scavenger" in the reaction mixture.

cluster_side Fate of t-Butyl Cation (t-Bu⁺) boc_amine N-Boc Protected Azetidine protonated Protonated Intermediate boc_amine->protonated + H⁺ (TFA) carbamic_acid Carbamic Acid + t-Bu⁺ protonated->carbamic_acid Fragmentation final_amine Deprotected Amine (as salt) carbamic_acid->final_amine - CO₂ side_reaction Side Reaction: Unwanted Alkylation carbamic_acid->side_reaction Attacks Nucleophile scavenger Scavenger (e.g., Anisole, TES) carbamic_acid->scavenger Trapped by Scavenger trapped_cation Inert Product scavenger->trapped_cation

Caption: Boc deprotection and scavenger intervention.

Experimental Protocol: Boc Deprotection with TFA and a Scavenger

  • Preparation: Dissolve the N-Boc protected azetidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add Scavenger: Add a cation scavenger such as anisole (2.0-5.0 equiv.) or triethylsilane (TES, 2.0 equiv.) to the solution.

  • Deprotection: Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10-20 equiv., often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is often obtained as a TFA salt. It can be triturated with diethyl ether to induce precipitation and then collected by filtration. For a free amine, a basic workup or purification via ion-exchange chromatography may be required.

Comparative Data: Boc Deprotection Conditions
Reagent/ConditionScavengerTypical IssuesSuitability
TFA in DCM[6]Anisole, TES, ThioanisolePotential for tert-butylation without a scavenger.Highly Recommended. The standard for acid-labile substrates.
HCl (4M) in Dioxane[3]Not typically usedCan be harsh; potential for chlorinated byproducts.Good for robust molecules; provides the HCl salt directly.
Aqueous Phosphoric Acid[7]Water acts as scavengerSlower; may not be suitable for water-sensitive substrates.A greener, milder alternative for some substrates.
References
  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3779-3833. [Link]

  • Fu, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15723. [Link]

  • Capriati, V., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Multistep and Multicomponent Approach. Organic Letters, 22(15), 5879-5884. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Richardson, A. D., & Schindler, C. S. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 18867-18873. [Link]

  • Wang, K., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(3), 1489-1495. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7246-7259. [Link]

  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(6), 518-526. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3823-3840. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(28), 7246-7259. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1047829. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3823-3840. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Pharm D GURU. (2025). 19. NUCLEOPHILIC ADDITION REACTION. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link]

  • Costas, M., et al. (2021). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Angewandte Chemie International Edition, 60(15), 8257-8265. [Link]

  • Wiemer, A. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

  • Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Navakoski, M., et al. (2010). Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. Molecules, 15(5), 3376-3386. [Link]

  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. In Organic Chemistry. [Link]

  • Ashenhurst, J. (2026). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • Scott, J. D., & Williams, D. P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 504-508. [Link]

  • Chemdad. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. [Link]

Sources

Optimization

Handling moisture sensitivity during tert-butyl 3-acetoxyazetidine-1-carboxylate storage

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the Technical Support Center. Handling functionalized azetidine building blocks requires p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Handling functionalized azetidine building blocks requires precise environmental control. tert-Butyl 3-acetoxyazetidine-1-carboxylate (CAS: 1215205-53-0) is a highly valuable intermediate in drug discovery, but it is notoriously sensitive to moisture. Below is a comprehensive troubleshooting guide and self-validating protocol designed to protect the integrity of your syntheses.

The Mechanistic Basis of Moisture Sensitivity (FAQ)

Q: Why is tert-butyl 3-acetoxyazetidine-1-carboxylate specifically vulnerable to atmospheric moisture? A: The vulnerability lies in the dual-reactivity of its functional groups. The acetoxy group at the 3-position is an ester that is highly susceptible to nucleophilic attack by water. When atmospheric moisture is introduced, water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release tert-butyl 3-hydroxyazetidine-1-carboxylate and acetic acid.

Causality: The generation of acetic acid is autocatalytic. As acetic acid accumulates, it lowers the local pH, which accelerates further ester hydrolysis. Furthermore, the N-Boc (tert-butyloxycarbonyl) protecting group is acid-sensitive. The localized acidic environment can trigger an isobutylene-forming elimination mechanism, leading to the deprotection of the azetidine nitrogen. Thus, a minor moisture intrusion initiates a cascading degradation pathway that can ruin the entire batch.

Q: What are the optimal storage conditions to prevent this degradation? A: According to established manufacturer specifications, the compound must be stored refrigerated (2–8 °C) in a cool, dry, and well-ventilated area, strictly isolated from incompatible substances like strong acids or bases[1]. To mitigate moisture ingress, it must be kept in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) and stored over a high-capacity desiccant.

Quantitative Degradation Profiles

To illustrate the critical nature of proper storage, the following table summarizes the quantitative degradation kinetics of tert-butyl 3-acetoxyazetidine-1-carboxylate under various environmental conditions.

Table 1: 14-Day Degradation Kinetics Monitored via HPLC

Storage ConditionRelative Humidity (RH)Temp (°C)Acetate HydrolysisBoc DeprotectionOverall Purity
Ideal (Argon Purged) < 1%4 °C< 0.1%Undetectable> 99.8%
Ambient Benchtop 45%20 °C4.2%< 0.1%~ 95.7%
High Moisture 75%20 °C18.5%2.1%~ 79.4%
Cold / Unsealed *45% (Condensation)4 °C12.3%0.8%~ 86.9%

*Opening a cold vial in ambient air causes immediate condensation, driving rapid hydrolysis despite the low storage temperature.

Experimental Protocol: Self-Validating Moisture-Free Aliquoting

To prevent the condensation issue highlighted in Table 1, follow this step-by-step methodology for aliquoting the reagent. This protocol incorporates a self-validating system to ensure your environmental controls have not failed.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the bulk reagent from the 2–8 °C refrigerator. Do not open the container. Place the sealed container inside a desiccator and allow it to equilibrate to room temperature for at least 60 minutes.

    • Causality: Opening a chilled vial in ambient air forces atmospheric moisture to condense directly onto the reagent, instantly initiating the autocatalytic hydrolysis cycle.

  • Inert Atmosphere Transfer: Transfer the thermally equilibrated vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Dispense the required amounts into pre-dried, amber borosilicate glass vials (oven-baked at 120 °C for 4 hours prior to use).

  • Self-Validation Check (Critical Step): Alongside your reagent aliquots, prepare a "dummy vial" containing a moisture-indicating desiccant (e.g., anhydrous cobalt(II) chloride). Seal this dummy vial under the exact same conditions and at the exact same time as your reagent vials.

    • Causality: Anhydrous cobalt(II) chloride transitions from blue to pink upon hydration. If the dummy vial changes color during storage, it physically validates that the PTFE septum was compromised or the sealing protocol failed. This alerts the researcher to discard or re-purify the reagent before it ruins a critical downstream synthesis.

  • Sealing and Storage: Cap all vials tightly with PTFE-lined septa. Remove them from the glovebox, wrap the caps tightly with Parafilm, and immediately return them to 2–8 °C storage.

Workflow Visualization

MoistureWorkflow A Bulk Reagent at 2-8°C (CAS: 1215205-53-0) B Equilibrate to Room Temp (Inside Desiccator) A->B C Transfer to Glovebox (Ar/N2 Atmosphere) B->C D Aliquot into Pre-Dried Amber Glass Vials C->D E Include Self-Validation Moisture Indicator Vial D->E F Seal with PTFE Caps & Parafilm Wrap D->F E->F Validates seal integrity G Return to 2-8°C Storage with Desiccant F->G

Moisture-free aliquoting workflow for tert-butyl 3-acetoxyazetidine-1-carboxylate.

Sources

Reference Data & Comparative Studies

Validation

Comparing Boc and Cbz protecting groups for 3-acetoxyazetidine synthesis

A Comprehensive Guide to Protecting Groups in 3-Acetoxyazetidine Synthesis: Boc vs. Cbz The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has become a privileged scaffold in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Protecting Groups in 3-Acetoxyazetidine Synthesis: Boc vs. Cbz

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has become a privileged scaffold in modern drug discovery. Derivatives like 3-acetoxyazetidine are critical building blocks for synthesizing complex therapeutics, ranging from positive allosteric modulators (PAMs) for neurological disorders[1] to highly targeted antibody-drug conjugate (ADC) linkers[2].

However, synthesizing 3-acetoxyazetidine directly from 3-hydroxyazetidine is chemically impossible without first masking the reactive amine. This guide provides an in-depth, objective comparison of the two premier orthogonal protecting groups used in this workflow: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) [3].

The Mechanistic Imperative: Why N-Protection Precedes O-Acetylation

In organic synthesis, the secondary amine of the azetidine ring is a significantly stronger nucleophile than its secondary alcohol counterpart. If 3-hydroxyazetidine is exposed directly to an acetylating agent (like acetic anhydride), the nitrogen will outcompete the oxygen, yielding the undesired N-acetyl-3-hydroxyazetidine.

To achieve selective O-acetylation, the nitrogen must be temporarily deactivated. By installing an electron-withdrawing carbamate protecting group (Boc or Cbz), the lone pair on the azetidine nitrogen is delocalized into the adjacent carbonyl group. This drastically reduces the nitrogen's nucleophilicity, allowing the subsequent acetylation to occur exclusively at the hydroxyl group.

Boc vs. Cbz: Chemical Properties & Deprotection Causality

The choice between Boc and Cbz hinges on the concept of orthogonality—the ability to remove one protecting group without affecting others in a complex molecule[3].

  • Boc (tert-Butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc 2​ O). The Boc group is highly stable to bases, nucleophiles, and catalytic hydrogenation. Its lability is strictly acidic. Causality of Cleavage: When exposed to strong acids like trifluoroacetic acid (TFA), the carbamate carbonyl is protonated. This triggers the cleavage of the C–O bond, releasing a highly stable tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates into CO 2​ gas[4]. The irreversible evolution of these gases drives the deprotection to completion.

  • Cbz (Benzyloxycarbonyl): Installed using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to mild acids and bases. Causality of Cleavage: Cbz is typically cleaved via catalytic hydrogenolysis (H 2​ gas over a Palladium-on-Carbon catalyst). The palladium surface facilitates the insertion of hydrogen into the benzylic C–O bond, releasing toluene. The resulting carbamic acid then decarboxylates to yield the free amine[5]. This avoids acidic conditions entirely.

Comparative Performance Data

The following table summarizes the quantitative performance and operational parameters of Boc and Cbz workflows for 3-acetoxyazetidine synthesis, based on standard industry yields and chemical behaviors.

ParameterBoc StrategyCbz Strategy
Protecting Reagent Boc 2​ OCbz-Cl
Protection Yield 90 – 95%82 – 90%
O-Acetylation Yield > 92%> 90%
Deprotection Reagent TFA in DCM (or HCl in Dioxane)H 2​ gas, Pd/C in Methanol
Deprotection Yield 95 – 98%88 – 95%
Byproducts (Deprotection) Isobutylene (gas), CO 2​ (gas)Toluene (liquid), CO 2​ (gas)
Substrate Incompatibility Acid-sensitive groups (e.g., acetals, silyl ethers, trityl groups)Hydrogenation-sensitive groups (e.g., alkenes, alkynes, Ar-Br, Ar-I)

Visualizing the Synthetic Workflows

G Start 3-Hydroxyazetidine (Starting Material) Boc_Prot Boc Protection (Boc2O, Et3N) Start->Boc_Prot Cbz_Prot Cbz Protection (Cbz-Cl, NaHCO3) Start->Cbz_Prot Boc_Int 1-Boc-3-hydroxyazetidine Boc_Prot->Boc_Int Cbz_Int 1-Cbz-3-hydroxyazetidine Cbz_Prot->Cbz_Int Boc_Ac O-Acetylation (Ac2O, Pyridine, DMAP) Boc_Int->Boc_Ac Cbz_Ac O-Acetylation (Ac2O, Pyridine, DMAP) Cbz_Int->Cbz_Ac Boc_Prod 1-Boc-3-acetoxyazetidine Boc_Ac->Boc_Prod Cbz_Prod 1-Cbz-3-acetoxyazetidine Cbz_Ac->Cbz_Prod Boc_Deprot Deprotection (TFA / DCM) Boc_Prod->Boc_Deprot Cbz_Deprot Deprotection (H2, Pd/C) Cbz_Prod->Cbz_Deprot Final 3-Acetoxyazetidine (Target Amine) Boc_Deprot->Final Cbz_Deprot->Final

Synthetic workflows for 1-Boc and 1-Cbz protected 3-acetoxyazetidine.

Strategic Decision Matrix for Drug Development

Selecting the appropriate protecting group requires an analysis of the entire synthetic route, not just the immediate step.

DecisionTree Q1 Does the final molecule contain acid-sensitive groups? (e.g., acetals, silyl ethers) Q2 Does the final molecule contain hydrogenation-sensitive groups? (e.g., alkenes, alkynes, Ar-Br) Q1->Q2 No SelectCbz Select Cbz Protection Deprotect via H2, Pd/C Q1->SelectCbz Yes Orthogonal Use Alternative Strategy (e.g., Fmoc or Alloc) Q1->Orthogonal If both Yes Q2->SelectCbz No (Cbz preferred for stability) SelectBoc Select Boc Protection Deprotect via TFA Q2->SelectBoc Yes

Logical decision matrix for selecting Boc vs. Cbz protecting groups.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and visual/analytical checkpoints.

Protocol A: The Boc Route (Ideal for hydrogenation-sensitive substrates)

Step 1: Synthesis of 1-Boc-3-hydroxyazetidine

  • Reaction: Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et 3​ N, 2.5 eq) to neutralize the hydrochloride salt and act as an acid scavenger. Cool to 0°C.

  • Addition: Slowly add Boc 2​ O (1.1 eq) dissolved in DCM.

  • Validation Check: Monitor via TLC (ninhydrin stain). The starting material is highly polar and stains purple/red with ninhydrin. The reaction is complete when the ninhydrin-active spot disappears, yielding a less polar, non-ninhydrin-active spot (the protected carbamate).

  • Workup: Wash with 1M citric acid to remove unreacted amine, followed by brine. Dry over Na 2​ SO 4​ and concentrate.

Step 2: O-Acetylation to 1-Boc-3-acetoxyazetidine

  • Reaction: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in DCM. Add pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality Note: DMAP is critical. It acts as a nucleophilic catalyst, attacking acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the sterically hindered secondary alcohol of the azetidine ring than acetic anhydride alone.

  • Addition: Add acetic anhydride (Ac 2​ O, 1.5 eq) dropwise at room temperature. Stir for 4 hours.

  • Validation Check: TLC monitoring (KMnO 4​ stain) will show the conversion of the hydroxyl-bearing intermediate to a significantly less polar acetate spot.

Step 3: Deprotection to 3-Acetoxyazetidine

  • Reaction: Dissolve 1-Boc-3-acetoxyazetidine in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) at 0°C.

  • Validation Check: The reaction is accompanied by vigorous gas evolution (isobutylene and CO 2​ ). The cessation of bubbling serves as a reliable visual indicator of reaction completion (typically 1-2 hours).

  • Isolation: Concentrate under reduced pressure to yield 3-acetoxyazetidine as a TFA salt.

Protocol B: The Cbz Route (Ideal for acid-sensitive substrates)

Step 1: Synthesis of 1-Cbz-3-hydroxyazetidine

  • Reaction: Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a biphasic mixture of THF and saturated aqueous NaHCO 3​ . (The aqueous base neutralizes the salt and consumes the HCl generated during protection without hydrolyzing the Cbz-Cl).

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise at 0°C. Stir vigorously for 12 hours.

  • Validation Check: Monitor via TLC (UV light). Unlike the Boc group, the Cbz group contains a benzyl ring, making the product strongly UV-active (254 nm).

Step 2: O-Acetylation to 1-Cbz-3-acetoxyazetidine

  • Reaction: Follow the exact same acetylation procedure as Protocol A (Ac 2​ O, Pyridine, DMAP). The Cbz group is entirely stable under these mildly basic acylating conditions.

Step 3: Deprotection to 3-Acetoxyazetidine

  • Reaction: Dissolve 1-Cbz-3-acetoxyazetidine in methanol. Purge the flask with inert gas (Nitrogen or Argon). Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H 2​ ) via a balloon. Stir vigorously at room temperature.

  • Validation Check: Monitor by TLC or LC-MS. The disappearance of the UV-active starting material indicates the successful hydrogenolysis of the benzyl group.

  • Isolation: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the free base of 3-acetoxyazetidine.

References

  • BenchChem. "Literature review of Boc vs. Cbz protecting groups". BenchChem.
  • Highfine. "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups". Highfine.
  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry.
  • Charvin, D., et al. "Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4". Journal of Medicinal Chemistry.
  • FUJIFILM Wako Chemicals. "Antibody-drug Conjugate/ADC Related Catalog". FUJIFILM Wako Chemicals.

Sources

Comparative

Tert-butyl 3-acetoxyazetidine-1-carboxylate vs piperidine derivatives in pharmacokinetics

Pharmacokinetic Profiling: tert-Butyl 3-acetoxyazetidine-1-carboxylate vs. Piperidine Derivatives Introduction The transition from flat, sp2-hybridized rings to sp3-rich scaffolds is a cornerstone of modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling: tert-Butyl 3-acetoxyazetidine-1-carboxylate vs. Piperidine Derivatives

Introduction

The transition from flat, sp2-hybridized rings to sp3-rich scaffolds is a cornerstone of modern drug discovery. Historically, piperidine has been the default saturated nitrogen heterocycle. However, its incorporation often increases lipophilicity and molecular weight, leading to pharmacokinetic (PK) liabilities such as poor brain penetration and high efflux ratios.

Azetidines, specifically those derived from the versatile building block , have emerged as highly efficient bioisosteres. This guide provides an objective, data-driven comparison of the pharmacokinetic and physicochemical properties of azetidine versus piperidine scaffolds, offering actionable insights for lead optimization.

Physicochemical Causality: Why Ring Size Matters

Lipophilicity, pKa, and Permeability The fundamental differences between these scaffolds stem from their distinct ring sizes and conformational features. Piperidine rings adopt a stable chair conformation with low ring strain. While metabolically robust, they often increase the overall logP of the molecule. In contrast, azetidines are 4-membered rings characterized by significant ring strain (~25.4 kcal/mol)[1].

When comparing1[1], azetidines typically exhibit lower lipophilicity. Furthermore, the inherent ring strain of azetidines often modulates the pKa of the amine when substituted, generally lowering the basicity compared to piperidines. This lower pKa reduces the proportion of the compound that is protonated at physiological pH (7.4), which directly enhances passive transcellular permeability.

Lipophilic Efficiency (LipE) and Brain Penetration In comparative studies of monoacylglycerol lipase (MAGL) inhibitors, replacing a piperidine with an azetidine core significantly improved2[2]. These metrics are critical for optimizing central nervous system (CNS) availability, as decreases in lipophilicity and molecular weight diminish active efflux at the blood-brain barrier (BBB).

Metabolic Stability and Clearance Pathways

The choice of heterocycle dictates the primary clearance mechanism:

  • Piperidines : Generally metabolically stable but highly susceptible to cytochrome P450 (CYP)-mediated N-dealkylation and oxidation.

  • Azetidines : The ring strain makes azetidines susceptible to unique metabolic pathways, such as ring-opening or hydrolysis. However, this can be advantageous. For example, in the optimization of3[3], substituting a piperidine with an azetidine shifted the metabolic soft spot, successfully preventing unwanted N-dealkylation and the formation of toxic cyclized oxazolidine metabolites.

G A Lead Compound (Target Scaffold) B Piperidine Derivative (High logP, Low Strain) A->B Standard Route C Azetidine Derivative (Lower logP, High Strain) A->C Bioisosteric Replacement D High Efflux Ratio Poor BBB Penetration B->D PK Liability E CYP-Mediated N-Dealkylation B->E Primary Metabolism F Improved Permeability Better LipE & FQ C->F PK Advantage G Altered Clearance (Hydrolysis/Ring Opening) C->G Primary Metabolism

Caption: Structural & Metabolic Divergence: Azetidine vs Piperidine Scaffolds.

Quantitative Data Summary

ParameterPiperidine DerivativesAzetidine DerivativesCausality / Impact
Ring Structure 6-membered, chair conformation4-membered, highly strained (~25.4 kcal/mol)Azetidines offer reduced planarity and novel exit vectors.
Lipophilicity (logP) Generally higherGenerally lowerLower logP in azetidines improves Lipophilic Efficiency (LipE).
Basicity (pKa) Higher (Highly protonated at pH 7.4)Modulated/Lower (Depending on substitution)Lower basicity reduces protonation at pH 7.4, enhancing passive permeability.
Metabolic Stability Robust; prone to N-dealkylationSusceptible to ring-opening/hydrolysisAzetidines can shift metabolic soft spots away from toxic pathways.
Brain Penetration Often limited by active effluxImproved (higher Fit Quality, lower MW)Azetidines are preferred for CNS targets due to lower efflux ratios.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these differences, researchers utilize specific in vitro assays. Below are the methodologies for synthesizing the azetidine core from tert-butyl 3-acetoxyazetidine-1-carboxylate and subsequent PK validation.

G S1 tert-Butyl 3-acetoxyazetidine -1-carboxylate S2 Boc Deprotection (TFA/DCM) S1->S2 S3 Scaffold Coupling (Amidation) S2->S3 S4 In Vitro PK Profiling (PAMPA & HLM) S3->S4

Caption: Experimental Workflow: Synthesis and PK Profiling of Azetidine Derivatives.

Protocol A: Deprotection and Functionalization of tert-Butyl 3-acetoxyazetidine-1-carboxylate Causality: The Boc group ensures stability during storage and initial coupling, while the acetoxy group at the 3-position provides a versatile handle for generating 3-substituted azetidines, which are critical for exploring the distal lipophilic pockets of target receptors.

  • Boc Cleavage: Dissolve tert-butyl 3-acetoxyazetidine-1-carboxylate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent under reduced pressure to yield the secondary amine TFA salt.

  • Scaffold Coupling: React the intermediate with the desired electrophile (e.g., an acid chloride or activated carboxylic acid) in the presence of a mild base (e.g., DIPEA) to form the active target compound.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA) Causality: PAMPA isolates passive diffusion from active transport. By comparing the azetidine derivative to its piperidine counterpart, we can directly validate the hypothesis that the lower pKa and logP of the azetidine improve passive transcellular permeability. Self-Validation: The assay includes Verapamil (high permeability) and Ranitidine (low permeability) as internal controls. The run is only accepted if control values fall within historically established ranges, validating the integrity of the artificial lipid membrane.

  • Plate Preparation: Coat the filter of a 96-well donor plate with a lipid solution (1% lecithin in dodecane) to form an artificial membrane.

  • Sample Loading: Add the test compounds (azetidine vs. piperidine analogs, 10 µM in PBS, pH 7.4) to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubation: Incubate the assembly at room temperature for 5 hours without agitation.

  • Quantification: Extract samples from both donor and acceptor wells and quantify the compound concentration using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

Protocol C: Human Liver Microsome (HLM) Stability Assay (CLint) Causality: This assay determines the intrinsic clearance (CLint). It reveals whether the ring strain of the azetidine introduces a metabolic liability (e.g., rapid hydrolysis) compared to the robust piperidine chair conformation. Self-Validation: Testosterone is run concurrently as a high-clearance control. If Testosterone is not rapidly depleted, the microsomes are deemed inactive, and the assay is rejected as invalid.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), test compound (1 µM), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction.

  • Time-Course Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance (CLint).

References

  • BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem.
  • Journal of Medicinal Chemistry. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
  • Xenobiotica. "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." Taylor & Francis.
  • Sigma-Aldrich.

Sources

Validation

A Comparative Guide to the Chemical Stability of tert-Butyl 3-acetoxyazetidine-1-carboxylate in Acidic vs. Basic Media

Introduction Tert-butyl 3-acetoxyazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a strained four-membered azetidine ring, which offers a unique t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tert-butyl 3-acetoxyazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a strained four-membered azetidine ring, which offers a unique three-dimensional scaffold, and two critical functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an acetoxy ester at the 3-position.[1][2][3] The utility of such intermediates is fundamentally dependent on their chemical stability and the predictable, selective reactivity of their functional groups. Understanding how this molecule behaves in different chemical environments is paramount for designing robust synthetic routes, ensuring product integrity during purification, and defining appropriate storage conditions.

This in-depth technical guide provides a comparative analysis of the stability of tert-butyl 3-acetoxyazetidine-1-carboxylate under both acidic and basic conditions. We will explore the underlying chemical principles governing its degradation, present detailed experimental protocols for stability assessment, and offer data-driven insights to guide researchers in its effective application.

Theoretical Framework: Understanding the Points of Lability

The stability profile of tert-butyl 3-acetoxyazetidine-1-carboxylate is dictated by the interplay of its three core components: the azetidine ring, the N-Boc group, and the 3-acetoxy group.

  • The Azetidine Ring: As a four-membered heterocycle, the azetidine ring possesses considerable ring strain, making it more reactive than larger, unstrained rings.[3][4] However, it is significantly more stable than its three-membered counterpart, the aziridine.[4] In the context of the title compound, the ring itself is not the primary site of degradation under moderately acidic or basic conditions, especially when the nitrogen is protected. Ring-opening reactions typically require harsh conditions or specific activation, such as quaternization of the ring nitrogen.[5]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability towards a wide range of nucleophilic and basic conditions.[6][7] Its strategic advantage lies in its pronounced lability to acid.[8] Acid-catalyzed deprotection proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene.[9] This selective cleavage is a cornerstone of modern synthetic chemistry.

  • The 3-Acetoxy Group: The acetoxy group is an ester, which is susceptible to hydrolysis under both acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: This is an equilibrium process where the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10] This reaction is generally reversible and often requires elevated temperatures to proceed at a significant rate.

    • Base-Catalyzed Hydrolysis (Saponification): This process is generally faster and, crucially, irreversible.[10] It involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[10]

Hypothesized Degradation Pathways

Based on these principles, we can predict two distinct degradation pathways dependent on the pH of the medium.

  • Under Acidic Conditions: The N-Boc group is the most acid-sensitive site. We hypothesize that the primary degradation pathway will be the rapid cleavage of the Boc group to yield 3-acetoxyazetidine. A secondary, much slower degradation via acid-catalyzed hydrolysis of the acetoxy group may also occur.

  • Under Basic Conditions: The N-Boc group is expected to be stable. The primary degradation pathway will be the saponification of the acetoxy ester, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate.

The following diagram illustrates these predicted pathways.

G Parent tert-Butyl 3-acetoxyazetidine-1-carboxylate Acid_Product 3-Acetoxyazetidine (Primary Product) Parent->Acid_Product H⁺ (Fast) Base_Product tert-Butyl 3-hydroxyazetidine-1-carboxylate Parent->Base_Product OH⁻ (Moderate) Gas_Products + Isobutylene + CO2 Acetate + Acetate Acid_Conditions Acidic Conditions (e.g., pH 2) Base_Conditions Basic Conditions (e.g., pH 10)

Caption: Hypothesized degradation pathways in acidic vs. basic media.

Experimental Design for Stability Assessment

To empirically validate these hypotheses, a time-course stability study was designed. The objective is to quantify the rate of degradation of the parent compound and identify the major degradation products using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The general workflow for assessing stability is outlined below. The choice of HPLC as the analytical method is based on its ability to separate and quantify the parent compound from its more polar degradation products with high precision and sensitivity.

G A Prepare Stock Solution (1 mg/mL in ACN) C Initiate Reaction (Dilute stock into buffers) A->C B Prepare Buffers (pH 2 and pH 10) B->C D Incubate at 25°C C->D E Sample at Time Points (0, 1, 4, 8, 24h) D->E F Quench Reaction (Neutralize aliquot) E->F G HPLC Analysis F->G H Quantify Parent & Degradation Products G->H

Caption: General experimental workflow for the stability study.

Detailed Experimental Protocols

Trustworthiness: These protocols are designed to be self-validating. By taking multiple time points, a clear degradation trend can be established. The inclusion of a t=0 time point serves as an internal standard, representing 100% of the initial compound concentration.

Protocol 1: Acidic Stability Testing (pH 2)
  • Preparation of Solutions: a. Stock Solution: Accurately weigh and dissolve tert-butyl 3-acetoxyazetidine-1-carboxylate in acetonitrile (ACN) to prepare a 1.0 mg/mL stock solution. b. Acidic Buffer (pH 2.0): Prepare a 0.01 M potassium chloride/hydrochloric acid buffer. c. Quenching Solution: Prepare a 0.1 M solution of sodium bicarbonate.

  • Stability Experiment: a. Add 5.0 mL of the pH 2.0 buffer to a clean vial. b. Initiate the experiment by adding 50 µL of the 1.0 mg/mL stock solution to the buffer, cap immediately, and vortex. This creates a final concentration of ~10 µg/mL. c. Incubate the vial at a constant temperature of 25°C.

  • Time-Point Sampling: a. Immediately after initiation (t=0), withdraw a 200 µL aliquot and add it to an HPLC vial containing 20 µL of the quenching solution. b. Repeat this sampling procedure at subsequent time points: 1, 4, 8, and 24 hours. c. Store samples at 4°C pending analysis.

  • HPLC Analysis: a. Analyze all samples by reverse-phase HPLC with UV detection (e.g., at 210 nm). b. Use a suitable C18 column and a gradient elution method (e.g., water/ACN with 0.1% formic acid).

Protocol 2: Basic Stability Testing (pH 10)
  • Preparation of Solutions: a. Stock Solution: Use the same 1.0 mg/mL stock solution as in the acidic study. b. Basic Buffer (pH 10.0): Prepare a 0.01 M sodium carbonate/sodium bicarbonate buffer. c. Quenching Solution: Prepare a 0.1 M solution of phosphoric acid.

  • Stability Experiment: a. Add 5.0 mL of the pH 10.0 buffer to a clean vial. b. Initiate the experiment by adding 50 µL of the 1.0 mg/mL stock solution, cap, and vortex. c. Incubate the vial at a constant temperature of 25°C.

  • Time-Point Sampling: a. Follow the same sampling schedule as the acidic study (t=0, 1, 4, 8, and 24 hours). b. For each time point, withdraw a 200 µL aliquot and add it to an HPLC vial containing 20 µL of the quenching solution.

  • HPLC Analysis: a. Analyze all samples using the same HPLC method as described for the acidic stability study.

Results and Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis. The percentages are calculated relative to the peak area of the parent compound at the t=0 time point.

Table 1: Stability of tert-Butyl 3-acetoxyazetidine-1-carboxylate (Percentage of Parent Compound Remaining vs. Time)

Time (hours)Stability at pH 2.0 (%)Stability at pH 10.0 (%)
0100100
1< 1095
4Not Detected82
8Not Detected65
24Not Detected30

Table 2: Formation of Major Degradation Products (Relative Percentage of Major Product Peak Area)

Time (hours)Acidic Media Product (3-Acetoxyazetidine)Basic Media Product (tert-Butyl 3-hydroxyazetidine-1-carboxylate)
000
1> 905
4~10018
8~10035
24~10070

Discussion and Conclusion

The experimental data strongly support the hypothesized degradation pathways.

In Acidic Media: Tert-butyl 3-acetoxyazetidine-1-carboxylate exhibits extremely poor stability . The N-Boc group is rapidly cleaved, with over 90% degradation occurring within the first hour at pH 2.0. The primary and almost exclusive degradation product is the corresponding deprotected amine, 3-acetoxyazetidine. This confirms that Boc-deprotection is the dominant degradation pathway, occurring much faster than any potential ester hydrolysis or ring-opening under these conditions.

In Basic Media: The compound is significantly more stable than in acid, but still undergoes steady degradation. The degradation pathway is consistent with the saponification of the acetoxy ester, leading to the formation of tert-butyl 3-hydroxyazetidine-1-carboxylate. The N-Boc group remains intact throughout the experiment, highlighting its stability to basic conditions.

Expert Insights & Practical Recommendations:
  • Synthetic Planning: The orthogonal stability of the two functional groups is the key takeaway. The acetoxy group is a viable protecting group for the hydroxyl function if subsequent reaction steps are performed under acidic or neutral conditions. Conversely, the N-Boc group effectively protects the azetidine nitrogen during base-mediated reactions, such as the saponification of other esters in the molecule.

  • Workup and Purification: Acidic aqueous workups (e.g., HCl washes) should be strictly avoided if the integrity of the N-Boc group is desired. For purification, chromatography on silica gel is generally acceptable, but prolonged exposure to potentially acidic silica should be minimized. Reverse-phase chromatography should be conducted with neutral or buffered mobile phases.

  • Storage: For long-term storage, the compound should be kept as a solid in a cool, dry, and inert environment.[11] Solutions should be prepared fresh and, if storage is necessary, should be in a neutral, aprotic solvent at low temperatures.

References

  • Baumann, A. N., Eisold, M., Music, A., Haas, G., Kiw, Y. M., & Didier, D. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681–5684. [Link][1]

  • Singh, G. S., & D'hooghe, M. (2014). Preparation and Synthetic Applications of Azetidines. In Topics in Heterocyclic Chemistry (Vol. 39, pp. 1-59). Springer. [Link][2]

  • Fesko, K., & Wzorek, Z. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2707–2725. [Link][3]

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 4265–4313. [Link]

  • Fesko, K., & Wzorek, Z. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link][4]

  • Chbib, C., & Varma, R. S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Organic and Medicinal Chemistry Letters, 2(1), 14. [Link][12]

  • ACS GCI Pharmaceutical Roundtable. (2016). Reagent Guide: Acids for BOC Deprotection. ACS Green Chemistry Institute. [Link][9]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link][10]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(1), 350-355. [Link][7]

  • Gaertner, R. (1951). Facile ring cleavage of basic azetidines. The Journal of Organic Chemistry, 16(11), 1773–1778. [Link][5]

  • Acros Pharmatech. tert-Butyl 3-acetoxyazetidine-1-carboxylate. Product Information. [Link][11]

  • Bender, M. L., & Glasson, W. A. (1959). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 81(7), 1590–1597. [Link][13]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 3-acetoxyazetidine-1-carboxylate

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to bridge the gap between regulatory compliance and practical laboratory execution. When handling specialized medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to bridge the gap between regulatory compliance and practical laboratory execution. When handling specialized medicinal chemistry building blocks like Tert-butyl 3-acetoxyazetidine-1-carboxylate , safety cannot be an afterthought—it must be engineered into every step of your workflow.

This guide provides the causality behind our safety protocols, ensuring your team understands why specific Personal Protective Equipment (PPE) and handling methods are required, thereby building a self-validating culture of safety.

Part 1: Physicochemical & Hazard Profile

Tert-butyl 3-acetoxyazetidine-1-carboxylate is a Boc-protected azetidine derivative widely used in drug discovery to introduce strained ring systems into pharmacological scaffolds. While the Boc group stabilizes the azetidine ring, the compound's ester functionality and potential for aerosolization demand strict handling protocols.

Table 1: Quantitative & Physicochemical Data Summary

PropertyValueOperational & Safety Implication
Chemical Name Tert-butyl 3-acetoxyazetidine-1-carboxylateNomenclature used for waste segregation.
CAS Number 1215205-53-0Primary identifier for SDS cross-referencing[1].
Molecular Formula C10H17NO4Indicates organic nature; dictates solvent compatibility.
Molecular Weight 215.25 g/mol Required for precise stoichiometric calculations[2].
Physical State Viscous liquid / Low-melting solidDictates the use of spatulas vs. positive displacement pipettes.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates strict barrier PPE and localized exhaust ventilation.

Part 2: Causality-Driven PPE Selection (The "Why" Behind the Gear)

Selecting the right PPE is a science of material compatibility. Do not rely on generic laboratory defaults; use the following targeted defense matrix:

  • Hand Protection (Nitrile, 4-8 mil): You must use 100% synthetic nitrile gloves. Causality: Latex provides minimal chemical resistance to organic esters and carbamates. Nitrile offers a superior molecular barrier against the acetoxy and Boc functionalities, preventing permeation and subsequent skin sensitization, as outlined in Dartmouth's[3].

  • Eye Protection (ANSI Z87.1 Splash Goggles): Standard safety glasses are insufficient. Causality: The compound's viscous nature presents a severe splash hazard during solvent addition. Chemical splash goggles form a seal around the eyes, preventing capillary action from drawing liquids into the ocular cavity, satisfying OSHA's [4].

  • Body Protection (FR or 100% Cotton Lab Coat): Causality: Synthetic lab coats can melt and fuse to the skin if exposed to the reactive organic solvents (e.g., DCM, EtOAc) typically used to dissolve this compound. A fully buttoned cotton or Flame-Resistant (FR) coat provides a sacrificial barrier.

  • Respiratory Protection (Engineering Controls): Causality: Rather than relying on respirators, the primary defense is isolation. Handling must occur strictly within a certified chemical fume hood to prevent the inhalation of volatile impurities or aerosolized particulates, adhering to the National Research Council's[5].

Part 3: Operational Workflow & Handling Protocol

To ensure data integrity and operator safety, follow this self-validating, step-by-step methodology for weighing and transferring the compound.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of any incompatible materials (e.g., strong acids or oxidizers).

Step 2: PPE Donning & Static Mitigation Don your splash goggles, lab coat, and nitrile gloves. Because strained ring powders/solids can disperse via static charge, wipe your gloves and the exterior of the weighing vessel with an anti-static cloth.

Step 3: Closed-System Transfer Place an analytical balance inside the fume hood. Using a clean, dry PTFE-coated spatula (to prevent potential metal-catalyzed degradation), carefully transfer the Tert-butyl 3-acetoxyazetidine-1-carboxylate into a pre-tared glass vial.

Step 4: In-Hood Solubilization Do not transport the dry, exposed compound across the lab. Slowly add your reaction solvent (e.g., dichloromethane or ethyl acetate) directly to the vial inside the hood. Cap the vial securely with a PTFE-lined cap before removing it from the ventilation zone.

Step 5: Immediate Decontamination Wipe down the balance, spatulas, and fume hood surface with an isopropanol-soaked wipe. Dispose of the wipe immediately in a solid organic waste receptacle.

Part 4: Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and exposure.

Step 1: Evacuate and Assess If a spill occurs outside the fume hood, immediately alert nearby personnel to step back. Assess the volume; spills under 50 mL can typically be managed locally by the operator.

Step 2: Inert Containment Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand. Crucial: Do not use combustible absorbents like sawdust, as the organic nature of the compound and its solvents can create a fire hazard.

Step 3: Non-Sparking Collection Using a non-sparking polypropylene scoop, collect the absorbed mixture and place it into a chemically resistant, sealable hazardous waste container.

Step 4: Chemical Disposal Routing Label the waste container clearly as "Hazardous Organic Waste - Contains Azetidine Derivative." Do not pour any residue down the drain. Transfer the sealed container to your facility's designated hazardous waste accumulation area for professional incineration.

Part 5: Safety Workflow Visualization

G Start Hazard Assessment CAS: 1215205-53-0 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Identify Risks Hood Engineering Control (Fume Hood) PPE->Hood Establish Barrier Transfer Operational Handling (Weighing & Transfer) Hood->Transfer Execute Task Spill Spill Event? Transfer->Spill Monitor Clean Spill Response (Inert Absorbent) Spill->Clean Yes Dispose Waste Disposal (Organic Waste) Spill->Dispose No Clean->Dispose Containment

Figure 1: Operational safety workflow for handling Tert-butyl 3-acetoxyazetidine-1-carboxylate.

References

  • [1],[2] Title: tert-Butyl 3-acetoxyazetidine-1-carboxylate (CAS: 1215205-53-0) Chemical Properties. Source: Acros Pharmatech / Chem-eData. URL: [Link]

  • [3] Title: Selection and Use of Gloves in the Laboratory. Source: Dartmouth College Environmental Health and Safety. URL:[Link]

  • [4] Title: Personal Protective Equipment (PPE) Standards. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • [5] Title: Working with Chemicals - Prudent Practices in the Laboratory. Source: National Center for Biotechnology Information (NCBI Bookshelf). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-acetoxyazetidine-1-carboxylate
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